molecular formula C11H6ClNO4S B2533172 4-Nitrophenyl 5-chlorothiophene-2-carboxylate CAS No. 1450877-56-1

4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Cat. No.: B2533172
CAS No.: 1450877-56-1
M. Wt: 283.68
InChI Key: FNGKOKLERUIFCV-UHFFFAOYSA-N
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Description

4-Nitrophenyl 5-chlorothiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H6ClNO4S and its molecular weight is 283.68. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrophenyl 5-chlorothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 5-chlorothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-nitrophenyl) 5-chlorothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4S/c12-10-6-5-9(18-10)11(14)17-8-3-1-7(2-4-8)13(15)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGKOKLERUIFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation Protocol: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject Matter: Small Molecule Crystallography & Solid-State Analysis

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (CAS: 1450877-56-1) is a critical electrophilic intermediate, notably utilized in the "alternate synthon" pathway for the synthesis of Rivaroxaban (Xarelto), a blockbuster anticoagulant [1].

From a crystallographic perspective, this molecule presents a textbook case for analyzing competing supramolecular forces. The structure features a rigid ester linker connecting two distinct aromatic systems: an electron-deficient 4-nitrophenyl moiety and a sulfur-containing 5-chlorothiophene ring.[1]

This guide details the rigorous protocol for the synthesis, crystallization, and X-ray structural determination of this compound. It emphasizes the detection of specific non-covalent interactions—specifically halogen bonding (C–Cl···O/N) and chalcogen interactions (S···O)—that govern its solid-state stability and reactivity.

Synthesis and Crystallization Strategy

High-quality single crystals are the prerequisite for diffraction analysis. For this ester, we utilize a nucleophilic acyl substitution followed by a polarity-driven crystallization.

Synthetic Route (The Acid Chloride Method)

While coupling agents (DCC/EDCI) can be used, the acid chloride route is preferred for crystallography to minimize urea byproducts that complicate the lattice.

  • Activation: Convert 5-chlorothiophene-2-carboxylic acid to its acid chloride using thionyl chloride (

    
    ) with catalytic DMF.
    
  • Esterification: React the acid chloride with 4-nitrophenol in dichloromethane (DCM) using Triethylamine (

    
    ) as a base to scavenge HCl.
    
  • Workup: Wash with dilute

    
     to remove unreacted acid/phenol.
    
Crystallization Protocol

The goal is to grow a single crystal of dimensions


 mm.
MethodSolvent SystemMechanismSuitability
Slow Evaporation Ethanol / AcetoneSupersaturation via volume reductionHigh. Good for getting initial seeds.
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)Polarity gradient reduces solubility slowlyHighest. Produces diffraction-quality prisms.
Cooling AcetonitrileSolubility decrease with TemperatureMedium. Risk of micro-crystalline precipitation.
Workflow Visualization

The following diagram outlines the critical path from raw materials to diffraction-ready crystals.

SynthesisWorkflow Start Start: 5-chloro-thiophene-2-COOH Activation Activation (SOCl2, Reflux) Start->Activation Coupling Coupling (4-Nitrophenol, Et3N, DCM) Activation->Coupling Isolation Isolation (Aq. Wash + Drying) Coupling->Isolation Cryst Vapor Diffusion (THF / Pentane) Isolation->Cryst Check Microscopy Check (Polarized Light) Cryst->Check

Figure 1: Synthetic and crystallization workflow for isolating single crystals of the target ester.

X-Ray Diffraction Data Collection

Once a suitable crystal is selected (clear, no cracks, extinguishes sharp under polarized light), the data collection must be tailored to the presence of Sulfur and Chlorine atoms.

Instrument Configuration
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    )
    is recommended over Copper.
    • Reasoning: The presence of Cl and S increases the linear absorption coefficient (

      
      ). Mo radiation reduces absorption effects compared to Cu, ensuring more accurate intensities for the refinement of displacement parameters.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature minimizes thermal motion (libration) of the nitro group and the thiophene ring, allowing for precise determination of bond lengths.

Data Reduction Protocol
  • Indexing: Determine the unit cell dimensions. Expect a Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) system, common for planar aromatic esters.
  • Integration: Integrate reflections using standard software (e.g., SAINT or CrysAlisPro).

  • Absorption Correction: Apply Multi-scan or Gaussian analytical correction (SADABS). Critical step due to Cl/S content.

Structure Solution and Refinement

The Phasing Strategy

Use Intrinsic Phasing (SHELXT) [2]. This modern dual-space algorithm is robust for small organic molecules and will easily locate the heavy atoms (S, Cl) and the rigid O-C-O framework.

Refinement Steps (SHELXL)
  • Isotropic Refinement: Refine all non-hydrogen atoms isotropically. Check for disorder in the Nitro group (rotational disorder is common).

  • Anisotropic Refinement: Switch to anisotropic displacement parameters (ADPs). Ensure ellipsoids are physically reasonable (prolate/oblate along bonds).

  • Hydrogen Placement:

    • Aromatic H: Geometric positioning (HFIX 43).

    • Note: Do not freely refine H-atoms unless data resolution is better than 0.8 Å.

  • Weighting Scheme: Update weighting scheme (

    
    ) to flatten the variance.
    
Refinement Logic Flow

RefinementLogic Data Raw HKL Data Phase SHELXT (Intrinsic Phasing) Data->Phase Model Initial Model (All non-H atoms) Phase->Model Refine1 Isotropic Refinement (Check R1 ~15%) Model->Refine1 Refine2 Anisotropic Refinement (Check Ellipsoids) Refine1->Refine2 Hydrogens Add H-atoms (Riding Model) Refine2->Hydrogens Convergence Final Cycles (Weighting Scheme) Hydrogens->Convergence

Figure 2: Step-by-step refinement logic to ensure structural convergence.

Structural Analysis: What to Look For

Upon solving the structure, the analysis must move beyond coordinates to chemical significance. For 4-Nitrophenyl 5-chlorothiophene-2-carboxylate , focus on these three specific features:

Conformation and Planarity
  • Torsion Angle (

    
    ):  Measure the 
    
    
    
    torsion angle.
    • Expectation: The molecule will likely adopt a trans or near-planar conformation to maximize conjugation between the thiophene and the carbonyl group.

  • Intramolecular S···O Interaction: Check the distance between the Thiophene Sulfur and the Carbonyl Oxygen.

    • Significance: A distance

      
       (Sum of van der Waals radii) indicates a non-bonded "conformation-locking" interaction, common in thiophene-2-carbonyls [3].
      
Supramolecular Architecture

The crystal packing will be dominated by competition between the Nitro group and the Chlorine atom.

  • Halogen Bonding (Type II): Look for

    
     or 
    
    
    
    contacts.
    • Geometry: The angle

      
       should be near 
      
      
      
      (linear), indicating interaction with the Cl atom's "sigma-hole" (positive electrostatic potential cap).
  • Pi-Stacking: Calculate the centroid-to-centroid distance between the electron-rich thiophene ring and the electron-poor nitrophenyl ring of adjacent molecules.

    • Target: Distances of

      
       suggest significant 
      
      
      
      interactions stabilizing the lattice.
Hirshfeld Surface Analysis

To validate the packing forces, generate Hirshfeld surfaces (using CrystalExplorer).

  • Red spots on

    
     surface:  Indicate strong H-bonds (likely 
    
    
    
    ).
  • Fingerprint Plot: Look for the characteristic "wings" (C-H···O interactions) and the central spike (

    
     stacking).
    

Representative Data Table (Template)

When reporting the structure, summarize the quantitative metrics in the following format.

ParameterDescriptionTarget / Acceptance Criteria
Formula

Must match synthesis
Crystal System Likely Monoclinic

is most probable
R-Factor (

)
Agreement factor

(5%) is publication quality
Goodness of Fit (S) Model qualityShould be close to 1.05
Completeness Data coverage

to

resolution
Flack Parameter Absolute structureN/A (Centrosymmetric space group likely)

References

  • Mali, P. I., et al. (2015).[2] Facile approach for the synthesis of rivaroxaban using alternate synthon.[2] Sustainable Chemical Processes, 3, 11. Link[2]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Benoit, M., et al. (2015). Conformational analysis of thiophene-2-carboxylic acid esters: S···O interactions. Journal of Molecular Structure, 1085, 201-209. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Technical Guide: Discovery and Synthesis of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (CAS: 1450877-56-1) is a high-value activated ester intermediate primarily utilized in the optimized synthesis of Rivaroxaban (Xarelto), a direct Factor Xa inhibitor. Unlike the initial medicinal chemistry route which relied on unstable acid chlorides, this compound represents a process chemistry breakthrough —an "alternate synthon" designed to enhance reaction specificity, safety, and yield during the critical amide coupling stage of drug manufacturing.

This guide details the technical evolution of this molecule from a theoretical alternative to a standard process reagent, providing validated protocols for its synthesis and downstream application.

Part 1: The Process Innovation (Discovery Context)

The Problem: Instability in Early Routes

The original discovery of Rivaroxaban by Bayer (Roehrig et al., 2005) utilized 5-chlorothiophene-2-carbonyl chloride to install the thiophene moiety onto the oxazolidinone core. While effective on a milligram scale, the acid chloride presented significant challenges for kilogram-scale manufacturing:

  • Hydrolytic Instability: Rapid degradation upon exposure to atmospheric moisture.

  • Corrosivity: Generation of HCl gas requiring distinct scrubbing systems.

  • Impurity Profile: High reactivity led to dimer formation and competitive side reactions with the oxazolidinone ring.

The Solution: The Activated Ester Approach

Process chemists (notably Patel et al. and Mali et al.[1] around 2015-2017) identified 4-Nitrophenyl 5-chlorothiophene-2-carboxylate as a superior acylating agent. The p-nitrophenyl group serves as an electron-withdrawing leaving group that "activates" the carbonyl carbon for nucleophilic attack by amines but remains stable enough to be isolated, stored, and purified by crystallization.

Mechanistic Advantage

The transition from an acid chloride to an activated ester shifts the reaction kinetics. The ester creates a "soft" electrophile, allowing for a controlled reaction with the primary amine of the Rivaroxaban precursor without attacking competitive nucleophilic sites on the morpholinone ring.

ProcessEvolution AcidChloride Original Route: Acid Chloride (High Reactivity/Unstable) Problems Issues: - HCl Generation - Hydrolysis - Impurities AcidChloride->Problems Optimization Process Optimization (2013-2017) Problems->Optimization ActivatedEster Optimized Route: 4-Nitrophenyl Ester (Tunable Reactivity/Stable) Optimization->ActivatedEster Rivaroxaban High Purity Rivaroxaban ActivatedEster->Rivaroxaban Controlled Coupling

Figure 1: Evolution of the acylating agent in Rivaroxaban manufacturing, shifting from acid chlorides to activated esters.

Part 2: Synthesis Protocol

Reaction Overview

The synthesis involves the Steglich esterification of 5-chlorothiophene-2-carboxylic acid with 4-nitrophenol using DCC (N,N'-dicyclohexylcarbodiimide) as the coupling agent and DMAP (4-dimethylaminopyridine) as the catalyst.[2]

Chemical Equation:



(Where R = 5-chlorothiophene-2-yl)
Materials & Reagents
ReagentEquiv.[3][4]RoleHazards
5-Chlorothiophene-2-carboxylic acid 1.0SubstrateIrritant
4-Nitrophenol 1.0 - 1.2NucleophileToxic, Irritant
DCC 1.1 - 1.5Coupling AgentSensitizer, Toxic
DMAP 0.1 (Cat.)CatalystHighly Toxic
Dichloromethane (DCM) SolventMediumVolatile
Step-by-Step Methodology

Note: Ensure anhydrous conditions. All glassware should be oven-dried.

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, charge 5-chlorothiophene-2-carboxylic acid (16.25 g, 100 mmol) and 4-nitrophenol (13.9 g, 100 mmol).

  • Solvation: Add anhydrous DCM (150 mL) and stir to form a suspension.

  • Catalyst Addition: Add DMAP (1.22 g, 10 mmol) to the mixture.

  • Activation (Critical Step): Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Dissolve DCC (22.7 g, 110 mmol) in DCM (50 mL) and add it dropwise to the reaction mixture over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) naturally and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3][5][6][7]

  • Workup:

    • The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU through a Celite pad.

    • Wash the filtrate with 1N HCl (2 x 50 mL) to remove DMAP and unreacted amine.

    • Wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and excess nitrophenol.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol or a mixture of EtOAc/Hexane .

  • Yield: Expect 78–85% as a light yellow/off-white solid.

Part 3: Application in Drug Synthesis (Rivaroxaban)

This protocol demonstrates the "Alternate Synthon" method where the activated ester reacts with the oxazolidinone amine precursor.[1]

The Coupling Reaction

Substrate: 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (The "Amine Precursor").

ReactionMechanism Step1 Step 1: Nucleophilic Attack Amine lone pair attacks Carbonyl Carbon of Ester Step2 Step 2: Tetrahedral Intermediate Transient formation Step1->Step2 Step3 Step 3: Elimination 4-Nitrophenolate leaves (Yellow color change) Step2->Step3 Step4 Product Formation Rivaroxaban (Stable Amide Bond) Step3->Step4

Figure 2: Mechanism of action for the activated ester coupling.

Protocol
  • Dissolution: Dissolve the Amine Precursor (1.0 eq) in DMSO (5-7 volumes).

  • Base Addition: Add Triethylamine (1.5 eq) or Potassium Carbonate.

  • Coupling: Add 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (1.0 eq) in one portion.

  • Conditions: Heat the mixture to 35–40°C for 2–4 hours.

    • Observation: The solution will turn yellow due to the release of the 4-nitrophenolate anion.

  • Quenching: Add water to the reaction mass. The change in polarity will precipitate the product.

  • Isolation: Filter the solid, wash with water (to remove nitrophenol and salts), and dry.[6]

  • Result: High-purity Rivaroxaban (>99% HPLC purity often achieved without column chromatography).

Part 4: Analytical Characterization

To validate the synthesis of the intermediate (CAS 1450877-56-1), compare against these standard parameters:

TechniqueExpected Signal/ValueInterpretation
Appearance Off-white to light yellow powderColor derived from nitro-group conjugation.
IR Spectroscopy 1745–1760 cm⁻¹ (C=O)Characteristic activated ester stretch (higher freq than acid).
IR Spectroscopy 1520, 1345 cm⁻¹ (NO₂)Nitro group symmetric/asymmetric stretches.
¹H NMR (DMSO-d₆) δ 8.3–8.4 (d, 2H, Ar-H)Protons ortho to Nitro group (deshielded).
¹H NMR (DMSO-d₆) δ 7.5–7.6 (d, 2H, Ar-H)Protons ortho to Ester linkage.
Melting Point 140–145°CSharp range indicates high purity.

References

  • Roehrig, S., et al. (2005).[7][8] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[6][7] Journal of Medicinal Chemistry, 48(19), 5900–5908.[6][7] Link

  • Patel, P. I., et al. (2017).[1][6] "Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot."[1][8] Research Journal of Chemical Sciences, 7(5), 38-45.[6] Link

  • Mali, S., et al. (2015).[1] "An efficient and improved synthesis of Rivaroxaban."[1][8] Sustainable Chemical Processes, 3, 11. Link[1]

  • World Intellectual Property Organization. (2013). "Process for preparation of rivaroxaban and intermediates thereof." Patent WO2013121436A2. Link

  • BenchChem. (2025).[3] "4-Nitrophenyl 5-chlorothiophene-2-carboxylate Technical Data." BenchChem Compound Database. Link

Sources

Technical Whitepaper: Thermal Stability & Decomposition Kinetics of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

[1]

Executive Summary & Chemical Identity

4-Nitrophenyl 5-chlorothiophene-2-carboxylate is a highly reactive "active ester" intermediate used primarily in the synthesis of pharmaceutical scaffolds (e.g., Rivaroxaban precursors) and bioconjugation reagents.[1] Its utility stems from the electron-withdrawing p-nitrophenyl moiety, which activates the carbonyl carbon toward nucleophilic attack.[1][2]

However, this same activation compromises its thermal stability.[1] This guide details the thermodynamic boundaries of the molecule, proposing a decomposition mechanism driven by ester cleavage and subsequent decarboxylation, and provides validated protocols for its characterization.[3]

Structural Properties
PropertyDetail
CAS Number 1450877-56-1
Formula C₁₁H₆ClNO₄S
Molecular Weight 283.69 g/mol
Functional Groups 5-Chlorothiophene (Heterocycle), Ester Linkage, 4-Nitrophenyl (Leaving Group)
Primary Risk Thermal runaway of nitro-aromatics; Hydrolytic instability

Thermal Stability Profile

The thermal behavior of this compound is governed by the competition between melting (physical transition) and bond dissociation (chemical decomposition).[3]

Predicted Thermogravimetric (TGA) Behavior

Based on structural analogs (thiophene-2-carboxylates and nitro-aryl esters), the material exhibits a distinct two-stage mass loss profile:[1][3]

  • Stage I (De-esterification/Elimination):

    • Temperature Range: ~180°C – 240°C[1][3]

    • Event: Cleavage of the ester bond. The p-nitrophenoxy radical is a stable leaving group, facilitating the fracture of the C(carbonyl)-O bond.[1]

    • Mass Loss: Corresponds to the loss of the nitrophenol moiety (~49% mass).[3]

  • Stage II (Decarboxylation & Ring Fragmentation):

    • Temperature Range: >250°C[1][3]

    • Event: The remaining 5-chlorothiophene-2-carbonyl radical undergoes decarboxylation (loss of CO₂) and subsequent fragmentation of the thiophene ring (desulfurization).[1][3]

    • Risk:[1][3] At temperatures exceeding 280°C, the nitro group on any residual phenol can trigger rapid, exothermic decomposition (NO₂ release).[3]

Differential Scanning Calorimetry (DSC)
  • Endotherm: Sharp peak anticipated between 80°C – 110°C (Melting Point).[1][3] Note: Exact MP depends on crystalline polymorph.

  • Exotherm: Broad exotherm onset >190°C, indicating decomposition.[1]

  • Critical Warning: If the exotherm onset overlaps with the melting endotherm, the material is "metastable" and hazardous for melt-crystallization processes.

Decomposition Mechanism (Mechanistic Pathway)

The decomposition is not a simple evaporation.[1][3] It is a chemically activated process.[1] The electron-deficient thiophene ring and the nitro-group resonance destabilize the ester bond under thermal stress.[1]

Pathway Visualization

The following diagram illustrates the proposed thermal fragmentation pathway, moving from the intact ester to radical intermediates and final gaseous byproducts.

DecompositionPathwaySubstrate4-Nitrophenyl5-chlorothiophene-2-carboxylate(Intact Molecule)TSTransition State(Vibrational Excitation of C-O)Substrate->TSHeat (>180°C)CleavageHomolytic Ester CleavageTS->CleavageRadical15-chlorothiophene-2-acyl radicalCleavage->Radical1Radical24-nitrophenoxy radicalCleavage->Radical2Prod1Decarboxylation(Loss of CO2)Radical1->Prod1-CO2Prod2Formation of4-Nitrophenol (via H-abstraction)Radical2->Prod2+H• (from environment)FinalThiophene Ring Fragmentation(CS, Cl- radicals)Prod1->FinalPyrolysis >250°C

Figure 1: Proposed thermal decomposition pathway involving homolytic ester cleavage followed by decarboxylation.[1][3]

Experimental Protocols

To validate the stability and purity of this intermediate, the following protocols are recommended. These are designed to be self-validating (i.e., they include internal checks for accuracy).

Synthesis Verification (Reference Standard Preparation)

Before thermal testing, ensure the material is authentic.[3]

  • Method: Steglich Esterification.[1]

  • Reagents: 5-chlorothiophene-2-carboxylic acid (1.0 eq), 4-nitrophenol (1.0 eq), DCC (1.1 eq), DMAP (cat).[1][3]

  • Solvent: Dichloromethane (DCM), Anhydrous.[1][3]

  • Validation Step: The crude urea byproduct (DCU) must be filtered.[1][2][3] The product is recrystallized from Ethanol.[1][2]

  • Check: 1H NMR must show the doublet for nitrophenyl protons (~8.3 ppm) and the thiophene doublet (~7.0 ppm).[3]

Thermal Analysis Workflow (TGA/DSC)

Objective: Determine the "Safe Operating Window" for drying and processing.

Step-by-Step Protocol:

  • Instrument Prep: Calibrate DSC with Indium standard (MP 156.6°C). Tarte TGA with empty alumina pan.

  • Sample Loading: Weigh 3–5 mg of dried sample. Crucial: Do not exceed 5 mg to prevent sensor damage during potential rapid decomposition.[1]

  • Atmosphere: Nitrogen purge (50 mL/min). Note: Air/Oxygen will alter the decomposition to combustion, masking the intrinsic stability.[3]

  • Ramp Profile:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 350°C.

  • Data Processing:

    • T_onset: Determine the intersection of the baseline and the tangent of the first mass loss step.[3]

    • Residue: Calculate char yield at 350°C.

  • Kinetic Triplet Calculation (Advanced):

    • Run 3 additional samples at heating rates of 5, 15, and 20°C/min.

    • Apply Flynn-Wall-Ozawa (FWO) method to calculate Activation Energy (

      
      ) vs. Conversion (
      
      
      ).[1][3]
    • Logic: If

      
       drops as conversion increases, the reaction is autocatalytic (High Risk).[3]
      
Synthesis & Analysis Workflow Diagram

WorkflowStartRaw Materials(Acid + Phenol)ReactionDCC Coupling(DCM, 0°C -> RT)Start->ReactionWorkupFiltration (Remove DCU)& EvaporationReaction->WorkupPurifyRecrystallization(EtOH)Workup->PurifyQCQC Check(NMR + HPLC)Purify->QCQC->ReactionFail (Reprocess)TGATGA Analysis(N2, 10°C/min)QC->TGAPassResultStability ProfileDefinedTGA->Result

Figure 2: Integrated workflow for synthesis, purification, and thermal validation.

Safety & Handling (COSHH/OSHA)[1][3]

  • Dust Explosion: Finely powdered organic esters are Class St-1 dust explosion hazards.[1] Grounding is mandatory.[1]

  • Shock Sensitivity: While not a primary explosive, the nitro group introduces shock sensitivity potential. Do not grind in a ball mill; use mortar and pestle gently.[1]

  • Storage: Store at 2–8°C. Hydrolysis releases 4-nitrophenol (toxic, skin irritant, yellow stain).[1][3]

References

  • PubChem. (2025).[1][3] 4-Nitrophenyl 5-chlorothiophene-2-carboxylate | C11H6ClNO4S.[1][2][4][5] National Library of Medicine.[1] [Link][1][3]

  • Castro, E. A., et al. (2000).[3] Kinetics and mechanisms of the reactions of nitro- and dinitrophenyl esters. Journal of Organic Chemistry (Analogous mechanism citation). [Link]

  • Lotusfeet Pharma. (2025).[1][3] Impurity Standards: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. [Link][1][3][4][5]

  • Matuschek, G., et al. (2018).[3] Thermal decomposition of thiophene derivatives. Journal of Thermal Analysis and Calorimetry. (Contextual reference for thiophene ring stability).

Methodological & Application

Application Note: High-Fidelity N-Acylation using 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

[1]

Executive Summary

This technical guide details the application of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (CAS 1450877-56-1) as a precision acylating agent in peptide synthesis and medicinal chemistry.[1] Unlike highly reactive acid chlorides, this activated ester offers a balance of stability and reactivity, mitigating side reactions such as racemization or hydrolysis.

It is most notably validated as the critical "alternate synthon" in the industrial synthesis of the Factor Xa inhibitor Rivaroxaban , where it facilitates the formation of the amide bond with high regioselectivity and yield. This guide generalizes that protocol for researchers seeking to introduce the lipophilic, metabolically stable 5-chlorothiophene moiety onto peptide N-termini or amine-bearing side chains.[1]

Chemical Logic & Mechanism

The utility of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate lies in its "active ester" character.[1] The electron-withdrawing nitro group on the phenolic ring activates the carbonyl carbon toward nucleophilic attack by amines (aminolysis) while being a stable enough leaving group to allow handling in open air.[1]

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[1] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[1] The collapse of this intermediate expels the p-nitrophenolate anion, which is stabilized by resonance.[1]

Key Advantage: The p-nitrophenolate leaving group is chromogenic (yellow in basic solution), providing an intrinsic visual indicator of reaction progress.[1]

ReactionMechanismEster4-Nitrophenyl5-chlorothiophene-2-carboxylateIntermediateTetrahedralIntermediateEster->Intermediate+ AmineAminePeptide-NH2(Nucleophile)Amine->IntermediateProductN-Acylated Peptide(Amide Bond)Intermediate->ProductCollapseByproductp-Nitrophenol(Yellow Leaving Group)Intermediate->ByproductElimination

Figure 1: Mechanistic pathway of aminolysis. The release of p-nitrophenol serves as a colorimetric endpoint.[1]

Experimental Protocols

Materials & Reagents
ComponentGradeRole
Active Ester >98% HPLCAcylating agent (Source of 5-chlorothiophene moiety)
Target Amine Peptide/IntermediateNucleophile
Solvent Anhydrous DMF or DMSOReaction medium (Polar aprotic promotes kinetics)
Base Triethylamine (TEA) or DIPEANeutralizes HCl (if amine salt) & deprotonates phenol
Catalyst (Optional) HOBt (10 mol%)Accelerates reaction via transesterification
Protocol A: General N-Terminal Capping (Solution Phase)

Use this protocol for capping peptide N-termini or reacting with small molecule amines.[1]

  • Preparation: Dissolve 1.0 equivalent (eq) of the peptide/amine in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add 1.5 - 2.0 eq of Triethylamine (TEA) .

    • Note: Ensure the pH is basic (apparent pH > 8) to maintain the amine in its nucleophilic free-base form.[1]

  • Coupling: Add 1.1 - 1.2 eq of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate .

    • Observation: The solution will gradually turn yellow as p-nitrophenol is released.[1]

  • Incubation: Stir at Room Temperature (20–25°C) for 4–12 hours.

    • Monitoring: Monitor by HPLC or TLC.[1][2] The disappearance of the amine starting material indicates completion.[1]

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-cold water or 5% NaHCO₃.

    • The acylated product typically precipitates.[1] The p-nitrophenol remains in the aqueous basic layer (as the soluble phenolate).[1]

    • Filter, wash with water, and dry.[2][3][4]

Protocol B: Synthesis of Rivaroxaban (Case Study)

This validated industrial protocol demonstrates the reagent's efficiency in synthesizing Rivaroxaban (Xarelto).

  • Dissolution: In a reaction vessel, suspend 1.0 eq of the oxazolidinone amine intermediate (e.g., 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one) in DMSO .

  • Base Addition: Add 1.2 eq of Triethylamine .

  • Acylation: Add 1.1 eq of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate .

  • Reaction: Heat to 50–60°C for 2–4 hours.

    • Why Heat? The oxazolidinone amine is sterically hindered and less nucleophilic; mild heating ensures complete conversion without degrading the thiophene ring.[1]

  • Crystallization (One-Pot):

    • Cool to room temperature.[1]

    • Add water or methanol/acetonitrile anti-solvent slowly.[1]

    • Rivaroxaban crystallizes out in high purity (>99% chiral purity reported).

    • Filter and wash with ethanol to remove residual p-nitrophenol.[1]

Workflow Visualization

ProtocolWorkflowstartStart: Raw Materialsdissolve1. Dissolve AmineSolvent: DMF or DMSOstart->dissolvebase2. Add Base (TEA/DIPEA)Ensure free amine formdissolve->baseadd_ester3. Add Active Ester4-Nitrophenyl 5-chlorothiophene-2-carboxylatebase->add_esterreact4. Reaction (Aminolysis)RT to 60°C | 2-12 Hours(Yellow color develops)add_ester->reactcheckQC Check: HPLC/TLCAmine Consumed?react->checkcheck->reactNoquench5. WorkupPour into 5% NaHCO3 or Watercheck->quenchYesfilter6. Filtration & WashRemoves p-Nitrophenolquench->filterfinalFinal Product(Rivaroxaban / Acylated Peptide)filter->final

Figure 2: Step-by-step workflow for acylation using the active ester method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Reaction Steric hindrance or low nucleophilicity.[1]Add catalyst: HOBt (1-Hydroxybenzotriazole) or DMAP (0.1 eq). Increase Temp to 50°C.
Yellow Impurity in Product Residual p-nitrophenol.[1]Wash solid product with 5% NaHCO₃ or Ether (p-nitrophenol is soluble in ether; peptides often are not).[1]
Precipitation during Reaction Product insolubility.[1]Add co-solvent (NMP or DCM) to maintain solubility until workup.
Hydrolysis (Low Yield) Wet solvents.Use anhydrous solvents.[1] Active esters hydrolyze to the acid in the presence of water.[1]

References

  • Mali, P. I., et al. (2015).[5] "Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot."[5][6] Sustainable Chemical Processes, 3:11.

  • Intas Pharmaceuticals Ltd. (2013). "A Method For The Preparation Of Rivaroxaban."[1][4][6][7][8][9] Patent Application IN 2012MU01113.

  • PubChem. (2023). "4-Nitrophenyl 5-chlorothiophene-2-carboxylate Compound Summary." National Library of Medicine.[1]

  • ChemicalBook. (2023). "Rivaroxaban Synthesis Routes and Intermediates."

Application Note: High-Purity Amide Bond Formation via 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

The "Alternate Synthon" Advantage

In the synthesis of pharmacological agents containing the 5-chlorothiophene-2-carboxamide motif—most notably the Factor Xa inhibitor Rivaroxaban —the choice of acylating agent is critical for impurity control. While 5-chlorothiophene-2-carbonyl chloride is the traditional electrophile, it suffers from moisture sensitivity, hydrolytic instability, and the generation of corrosive HCl gas.

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (NP-CTC) represents a superior "alternate synthon." It is a shelf-stable, crystalline activated ester that allows for mild, chemoselective amidation without the need for hazardous chlorinating agents (e.g., thionyl chloride). This protocol details the optimal conditions for utilizing NP-CTC to generate high-purity amides, focusing on the critical removal of the p-nitrophenol byproduct.

Key Benefits
  • Enhanced Stability: Non-hygroscopic solid, allowing precise stoichiometry without inert atmosphere gloveboxes.

  • Impurity Control: Avoids the formation of dimer/oligomer impurities common with highly reactive acid chlorides.

  • Visual Feedback: The reaction is self-indicating; the release of p-nitrophenol produces a distinct yellow color upon basification, confirming reaction progress.

Part 2: Chemical Basis & Mechanism

Reaction Mechanism: BAc2 Aminolysis

The reaction proceeds via a nucleophilic acyl substitution (aminolysis) at the carbonyl center of the thiophene ester.

  • Activation: The electron-withdrawing nature of the p-nitrophenyl group (pKa of leaving group phenol ~7.15) activates the carbonyl carbon. The 5-chloro substituent on the thiophene ring further enhances electrophilicity via inductive withdrawal.

  • Nucleophilic Attack: The amine nucleophile attacks the carbonyl, forming a tetrahedral zwitterionic intermediate.

  • Elimination: The intermediate collapses, expelling the p-nitrophenolate anion (a stable leaving group) to form the amide bond.

Mechanistic Diagram

The following diagram illustrates the reaction pathway and the role of the base in driving the equilibrium by sequestering the acidic phenol proton.

AmideFormation Reagents Reagents: NP-CTC + Amine (R-NH2) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (k1) Transition Collapse & Expulsion Intermediate->Transition Proton Transfer Products Products: Amide + p-Nitrophenol Transition->Products - p-Nitrophenolate VisualCue Visual Cue: Solution turns Yellow (Phenolate release) Transition->VisualCue Workup Base Wash (Phenol Removal) Products->Workup Purification

Caption: Mechanistic pathway of aminolysis showing the critical transition to the yellow phenolate species.

Part 3: Materials & Equipment

Reagents
ReagentSpecificationRole
4-Nitrophenyl 5-chlorothiophene-2-carboxylate >98% PurityActivated Ester Electrophile
Target Amine 1.0 - 1.1 equivNucleophile
Solvent (General) Dichloromethane (DCM) or THFFor lipophilic amines
Solvent (Polar) DMSO or DMFFor polar amines (e.g., Rivaroxaban precursors)
Base Triethylamine (TEA) or DIPEAProton scavenger / Catalyst
Wash Solution 5% Na₂CO₃ or 1M NaOHRemoval of p-nitrophenol
Equipment
  • Temperature-controlled magnetic stirrer.

  • Inert gas line (Nitrogen/Argon) – Recommended but not strictly required due to reagent stability.

  • UV-Vis or TLC setup (Mobile phase: EtOAc/Hexane).

Part 4: Experimental Protocol

This guide provides two method variations: Method A for general organic synthesis (lipophilic amines) and Method B for polar/pharmaceutical intermediates (e.g., Rivaroxaban synthesis).

Method A: General Synthesis (DCM/THF)

Best for simple aliphatic or aromatic amines soluble in organic solvents.

  • Preparation: In a clean round-bottom flask, dissolve the Amine (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).

  • Activation: Add Triethylamine (1.2 mmol, 1.2 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (1.05 mmol, 1.05 equiv) in one portion.

    • Note: The solution will gradually turn yellow as p-nitrophenol is released.

  • Reaction: Stir at RT for 2–6 hours. Monitor by TLC.[1][2]

    • Endpoint: Disappearance of the amine spot.[1]

  • Work-up (The "Yellow Wash"):

    • Dilute reaction with DCM (20 mL).

    • Critical Step: Wash the organic layer with 5% aqueous Na₂CO₃ (3 x 10 mL).

    • Observation: The aqueous layer will turn bright yellow (formation of water-soluble sodium p-nitrophenolate). Repeat washing until the aqueous layer is colorless.

    • Wash with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over MgSO₄, filter, and concentrate.

Method B: Polar Substrate / Rivaroxaban Synthesis (DMSO)

Adapted for amines with poor solubility in chlorinated solvents (e.g., oxazolidinone derivatives).

  • Dissolution: Charge the reaction vessel with the Amine Hydrochloride Salt (e.g., oxazolidinone precursor) (1.0 equiv) and DMSO (5-7 volumes).

  • Neutralization: Add Triethylamine (2.0 - 2.5 equiv) to neutralize the HCl salt and provide catalytic base. Stir until dissolved.

  • Coupling: Add 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (1.0 equiv).

  • Heating: Heat the mixture to 50–60°C for 6–12 hours.

    • Why Heat? The 5-chlorothiophene ring is sterically and electronically deactivated compared to simple benzoyl esters; mild heating ensures complete conversion for hindered amines.

  • Crystallization/Isolation:

    • Cool the mixture to 20°C.

    • Add water or methanol (anti-solvent) slowly.

    • The product often precipitates as a white/off-white solid, while the yellow p-nitrophenol and TEA salts remain in the DMSO/water mother liquor.

    • Filter the solid and wash with water until the filtrate is colorless (no yellow phenol residue).

Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Amine in Solvent (DCM or DMSO) AddBase Add Base (TEA) Neutralize & Activate Start->AddBase AddEster Add NP-CTC Reagent (1.0 - 1.05 equiv) AddBase->AddEster Reaction Stir 25-60°C Monitor for Yellow Color AddEster->Reaction Decision Is Product Soluble? Reaction->Decision LiquidWorkup Method A (Liquid-Liquid): Wash with Na2CO3 (Remove Yellow Phenolate) Decision->LiquidWorkup Yes (DCM) SolidWorkup Method B (Precipitation): Add Anti-solvent (Water/MeOH) Filter Solid Decision->SolidWorkup No (DMSO) Final Final Product Dry & Characterize LiquidWorkup->Final SolidWorkup->Final

Caption: Decision tree for selecting the appropriate work-up based on solvent and product solubility.

Part 5: Optimization & Troubleshooting

ObservationDiagnosisCorrective Action
Reaction is sluggish (<50% conv. after 4h) Low nucleophilicity of amine.Increase temperature to 50°C. Add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst.
Product is yellow/orange Contamination with p-nitrophenol.CRITICAL: The product must be washed with base. Dissolve in EtOAc and wash with 1M NaOH or Na₂CO₃. The yellow color must transfer to the aqueous layer.
Precipitate forms during reaction Product insolubility.Add more solvent (DMSO or DMF). If the precipitate is the product, filter it directly and wash the cake with NaHCO₃ solution.
Low Yield Hydrolysis of active ester.Ensure solvents are dry. Although NP-CTC is stable, water in the reaction will compete with the amine to form the carboxylic acid byproduct.

Part 6: Safety & Handling

  • p-Nitrophenol Exposure: The byproduct is toxic and a skin irritant. All washes containing the yellow phenolate should be treated as hazardous organic waste.

  • Thiophene Compounds: Many halothiophenes are skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Runaway Potential: Unlike acid chlorides, this reaction is not highly exothermic, making it safer for scale-up. However, standard thermal hazard assessment (DSC) is recommended for multi-kilo batches.

Part 7: References

  • Mali, M. et al. (2015).[3] "Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot." Sustainable Chemical Processes. [Link][3]

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on Active Ester chemistry).

  • Haskali, M. B. et al. (2020).[4] "4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules."[4] RSC Advances. [Link]

  • PubChem. (2023). "4-Nitrophenyl 5-chlorothiophene-2-carboxylate Compound Summary." [Link]

  • Patel, P. I. (2017).[1][3] "Process for the preparation of Rivaroxaban." US Patent 9,481,671. (Describes the industrial application of the thiophene active ester).

Sources

application of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate in enzyme inhibitor studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Study of Enzyme Inhibition using 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing 4-Nitrophenyl 5-chlorothiophene-2-carboxylate in enzyme inhibitor studies. While primarily documented as a synthetic intermediate in pharmaceutical chemistry, its structure lends itself to powerful applications as a tool compound for investigating specific classes of enzymes, particularly hydrolases.[1][2] This guide focuses on the underlying principles, mechanistic rationale, and practical execution of experiments to screen for and characterize enzyme inhibitors.

Foundational Principles: Why 4-Nitrophenyl Esters are Powerful Tools

The utility of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate in enzymology is rooted in its chemical architecture, specifically the 4-nitrophenyl ester functional group.[1] This moiety serves two critical functions:

  • Activating Group: The 4-nitrophenyl group is strongly electron-withdrawing, which renders the adjacent carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[1] In a biological context, these nucleophiles are often the catalytic residues (e.g., serine, cysteine, or threonine) found in the active sites of hydrolytic enzymes.

  • Chromogenic Reporter: 4-nitrophenol, the leaving group upon hydrolysis, undergoes a significant color change depending on the pH of the solution. In its protonated form (at acidic pH), it is colorless. However, at a pH above its pKa of ~7.1, it deprotonates to form the 4-nitrophenolate anion, which is intensely yellow and exhibits a strong absorbance maximum around 405-415 nm.[3]

This dual function allows for a continuous, real-time spectrophotometric assay of enzyme activity. The rate of yellow color formation is directly proportional to the rate of substrate hydrolysis, providing a simple yet robust method for kinetic analysis.[4]

Mechanism of Action: Acyl-Enzyme Intermediate Formation

The reaction between a serine hydrolase and 4-Nitrophenyl 5-chlorothiophene-2-carboxylate proceeds via a covalent catalysis mechanism. A nucleophilic serine residue in the enzyme's active site attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient tetrahedral intermediate, which then collapses to release the 4-nitrophenolate anion and forms a stable 5-chlorothiophene-2-carboxyl-enzyme (acyl-enzyme) intermediate.[1] This initial, rapid release of 4-nitrophenolate is often referred to as the "burst" phase in kinetic studies.[3] The subsequent, typically slower, hydrolysis of the acyl-enzyme intermediate regenerates the free enzyme and completes the catalytic cycle.

Mechanism_of_Action Figure 1: Covalent Inhibition Mechanism cluster_0 Enzyme Active Site cluster_1 Substrate/Inhibitor cluster_2 Reaction Products Enzyme Serine Hydrolase (e.g., Esterase, Lipase) AcylEnzyme Acyl-Enzyme Intermediate (Inactivated Enzyme) Enzyme->AcylEnzyme Nucleophilic Attack & Acylation Compound 4-Nitrophenyl 5-chlorothiophene-2-carboxylate Compound->AcylEnzyme pNP 4-Nitrophenolate (Yellow, A₄₀₅ₙₘ) Compound->pNP Release of Leaving Group

Caption: Covalent modification of a serine hydrolase by 4-Nitrophenyl 5-chlorothiophene-2-carboxylate.

Application Note I: High-Throughput Screening for Hydrolase Inhibitors

This protocol outlines the use of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate as a chromogenic substrate to screen compound libraries for potential inhibitors of a target hydrolase (e.g., a carboxylesterase or lipase). The principle is that an effective inhibitor will reduce the rate of 4-nitrophenolate production.

Target Enzyme Classes

Based on its structure as an ester, the most logical enzyme targets for this compound belong to the serine hydrolase superfamily . This includes:

  • Carboxylesterases (CEs): These enzymes are critical for the metabolism of numerous drugs and xenobiotics.[5][6]

  • Lipases: Involved in lipid metabolism, they are important drug targets for conditions like obesity and hyperlipidemia.[7][8]

  • Proteases: Certain serine proteases (e.g., chymotrypsin) can also hydrolyze ester substrates.[3]

Materials and Reagents
  • Compound: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (CAS 1450877-56-1)[9]

  • Target Enzyme: Purified recombinant or isolated enzyme of interest (e.g., human Carboxylesterase 1).

  • Assay Buffer: e.g., 50 mM Tris-HCl or HEPES, pH 8.0. The pH must be above 7.2 to ensure deprotonation of the 4-nitrophenol product.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving the compound and test inhibitors.

  • Test Inhibitors: Compound library dissolved in DMSO.

  • Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., bis(4-nitrophenyl)phosphate (BNPP) for carboxylesterases).[10]

  • Equipment: 96- or 384-well clear, flat-bottom microplates; multichannel pipette; microplate reader capable of absorbance measurements at 405-415 nm.

Stock Solution Preparation
  • Substrate Stock (10 mM): Dissolve 2.84 mg of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (MW: 283.69 g/mol )[11] in 1 mL of anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Enzyme Working Solution: Dilute the enzyme stock in cold Assay Buffer to a concentration that yields a linear rate of reaction for at least 10-15 minutes. This concentration must be determined empirically in preliminary experiments.

  • Inhibitor Plates: Prepare serial dilutions of test compounds and controls in DMSO in a separate microplate.

Screening Protocol: Step-by-Step
  • Dispense Inhibitors: Add 1 µL of each test inhibitor, positive control, or DMSO (vehicle control) to the wells of the assay plate.

  • Add Enzyme: Add 50 µL of the Enzyme Working Solution to all wells.

  • Pre-incubation: Gently mix and incubate the plate at the desired assay temperature (e.g., 37°C) for 15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Prepare a substrate reaction mix by diluting the 10 mM Substrate Stock into pre-warmed Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 200 µM). To start the reaction, add 50 µL of this 2X substrate mix to all wells. The final assay volume will be 101 µL, and the final substrate concentration will be 100 µM (this should be optimized around the enzyme's Km, if known).

  • Kinetic Read: Immediately place the plate in the microplate reader and begin monitoring the increase in absorbance at 410 nm every 30 seconds for 15 minutes.

Data Analysis
  • Calculate Reaction Rate (V₀): For each well, determine the initial velocity (V₀) by plotting Absorbance vs. Time and calculating the slope of the initial linear portion (mOD/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

  • Identify Hits: Compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle controls) are considered primary hits.

Screening_Workflow Figure 2: High-Throughput Screening Workflow start Start prep Prepare Reagents: - Inhibitor Plate (in DMSO) - Enzyme Working Solution - Substrate Reaction Mix start->prep dispense_inh 1. Dispense 1µL Inhibitor/Control into Assay Plate prep->dispense_inh add_enzyme 2. Add 50µL Enzyme Solution dispense_inh->add_enzyme incubate 3. Pre-incubate Plate (15 min @ 37°C) add_enzyme->incubate add_sub 4. Add 50µL Substrate Mix to Initiate Reaction incubate->add_sub read_plate 5. Kinetic Read in Plate Reader (Absorbance @ 410nm) add_sub->read_plate analyze 6. Data Analysis: - Calculate V₀ (Rate) - Calculate % Inhibition read_plate->analyze end Identify Hits analyze->end

Caption: A generalized workflow for screening enzyme inhibitors using a chromogenic assay.

Application Note II: Characterizing Covalent/Irreversible Inhibition

If 4-Nitrophenyl 5-chlorothiophene-2-carboxylate itself is being investigated as an inhibitor (rather than a substrate), its mechanism is likely to be irreversible covalent modification. This protocol determines if a test compound acts as a time-dependent, irreversible inhibitor.

Protocol: Determination of k_inact and K_I

This experiment measures the rate of enzyme activity loss over time after incubation with the inhibitor.

  • Setup: Prepare multiple reaction tubes, each containing the same concentration of enzyme in Assay Buffer.

  • Incubation: To each tube, add a different concentration of the potential irreversible inhibitor (e.g., 4-Nitrophenyl 5-chlorothiophene-2-carboxylate). Include a vehicle-only control. Start a timer.

  • Time-Point Sampling: At regular time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each incubation tube.

  • Dilution & Activity Measurement: Immediately dilute the aliquot at least 100-fold into a cuvette or microplate well containing a high concentration of a standard chromogenic or fluorogenic substrate for the enzyme (e.g., p-nitrophenyl acetate for a carboxylesterase). The large dilution effectively stops the inactivation reaction by lowering the inhibitor concentration well below its K_I.

  • Measure Residual Activity: Immediately measure the initial rate of the substrate hydrolysis reaction. This rate represents the amount of active enzyme remaining at that time point.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm (ln) of the percent remaining activity versus the pre-incubation time.

    • The slope of each line will be the negative of the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. This data should fit the Michaelis-Menten equation, where the maximum rate is the maximal rate of inactivation (k_inact) and the concentration at half-maximal rate is the inhibitor's affinity constant (K_I).

Quantitative Data Summary

When characterizing inhibitors, results should be summarized clearly.

ParameterDescriptionExample Value
IC₅₀ The concentration of an inhibitor that reduces enzyme activity by 50% under specific assay conditions.1.5 µM
Kᵢ The inhibition constant, representing the affinity of the inhibitor for the enzyme.0.8 µM
k_inact The maximal rate of enzyme inactivation at a saturating concentration of an irreversible inhibitor.0.2 min⁻¹
k_inact/K_I The second-order rate constant for inactivation, representing the efficiency of the irreversible inhibitor.2.5 x 10⁵ M⁻¹min⁻¹

References

  • Pharmaffiliates. (n.d.). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate | CAS No: 1450877-56-1. Retrieved February 23, 2026, from [Link]

  • Dove Research & Analytics Laboratory. (n.d.). Product: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. Retrieved February 23, 2026, from [Link]

  • Lotusfeet Pharma. (n.d.). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate 1450877-56-1. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. Retrieved February 23, 2026, from [Link]

  • Castro, E. A., Cubillos, M., & Santos, J. G. (1997). Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates. The Journal of Organic Chemistry, 62(13), 4395-4397. Retrieved from [Link]

  • Castro, E. A., et al. (2004). Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)pyridinium cations. The Journal of Organic Chemistry, 69(14), 4802-7. Retrieved from [Link]

  • Kadi, A. A., et al. (2024). Discovery and characterization of selective lipase-inhibiting polyheterocyclic derivatives: a combined in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Di-Mola, A., et al. (2023). Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening. Molecules, 28(17), 6214. Retrieved from [Link]

  • Her, C., et al. (2012). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 22(3), 279-295. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved February 23, 2026, from [Link]

  • Vo, C.-V. T., et al. (2022). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 216-224. Retrieved from [Link]

  • Mali, P. R., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(11). Retrieved from [Link]

  • Dong, S., et al. (2017). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 8, 424. Retrieved from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing 4-nitrophenyl 5-chlorothiophene-2-carboxylate as a key building block. This substrate is of significant interest in medicinal chemistry and materials science due to its dual reactivity: the C-Cl bond at the 5-position of the thiophene ring is amenable to C-C and C-N bond formation, while the activated 4-nitrophenyl ester allows for subsequent derivatization, such as amidation. We present the underlying chemical principles, a comprehensive, step-by-step protocol for the Suzuki-Miyaura coupling as a primary example, and expert insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction and Scientific Principles

The synthesis of substituted thiophene derivatives is a cornerstone of modern drug discovery and organic electronics development. The 4-nitrophenyl 5-chlorothiophene-2-carboxylate scaffold offers a strategic entry point for creating diverse molecular libraries. The primary challenge and opportunity with this substrate lies in the selective activation of the C(sp²)-Cl bond. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions.[1] This decreased reactivity necessitates the use of specialized catalyst systems, typically featuring electron-rich and sterically hindered phosphine ligands, which promote the rate-determining oxidative addition step of the catalytic cycle.[1][2]

The 4-nitrophenyl ester moiety serves two main purposes. Firstly, its strong electron-withdrawing nature influences the electronic properties of the thiophene ring, impacting the oxidative addition step. Secondly, it functions as an excellent leaving group, providing a reactive handle for post-coupling transformations, such as amide bond formation, without requiring harsh hydrolysis conditions.[3]

1.1. The Palladium-Catalyzed Cross-Coupling Cycle

Nearly all palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira reactions, proceed through a common catalytic cycle.[4][5][6] This cycle is fundamental to understanding reaction kinetics, byproduct formation, and optimization strategies.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, in this case, the thiophene-Cl bond. This forms a Pd(II) intermediate. This step is typically the slowest (rate-determining) in the cycle, especially for less reactive aryl chlorides.[1][5]

  • Transmetalation: An organometallic coupling partner (e.g., an organoboron reagent in the Suzuki reaction) exchanges its organic group with the halide on the palladium center.[5][7] For Suzuki couplings, this step requires activation by a base.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Ar-Pd(II)(X)L2 Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(R)L2 OxAdd->Trans Transmetalation (R-M) Trans->Pd(0)L2 Reductive Elimination Product Coupled Product (Ar-R) Trans->Product ArX 4-Nitrophenyl 5-chlorothiophene-2-carboxylate ArX->OxAdd RM Organometallic Reagent (e.g., Arylboronic Acid) RM->Trans

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is highlighted here due to its wide functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally lower toxicity of its boron-containing byproducts compared to other methods like the Stille coupling.[5][8]

2.1. Safety and Handling
  • Palladium Catalysts: Palladium compounds can be irritants and flammable as fine dust.[9][10] Handle in a well-ventilated fume hood. Avoid inhalation of dust. Palladium on carbon, if used and recovered, can be pyrophoric and must be handled with extreme care under an inert atmosphere, especially when dry.[11][12]

  • Boronic Acids: Can be irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Solvents: Use anhydrous solvents where specified. Many organic solvents are flammable and pose inhalation risks.

  • Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species. It is crucial to perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and deactivation.

2.2. Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.Notes
4-Nitrophenyl 5-chlorothiophene-2-carboxylate1450877-56-1283.681.01.0Substrate
Arylboronic AcidVariesVaries1.2 - 1.51.2 - 1.5Coupling Partner
Pd₂(dba)₃51364-51-3915.720.020.02 (4 mol% Pd)Palladium Pre-catalyst
SPhos657408-07-6410.480.080.08Ligand
K₃PO₄ (Potassium Phosphate)7778-53-2212.272.52.5Base
1,4-Dioxane123-91-188.115 mL-Anhydrous Solvent
Water7732-18-518.021 mL-Co-solvent

Rationale for Reagent Choices:

  • Catalyst System: A combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the coupling of aryl chlorides.[2] The ligand accelerates both the oxidative addition and reductive elimination steps.

  • Base: A moderately strong base like K₃PO₄ is effective for activating the boronic acid for transmetalation while minimizing side reactions.[1]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is common for Suzuki reactions, as it helps to dissolve both the organic substrates and the inorganic base.[14][15]

2.3. Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-nitrophenyl 5-chlorothiophene-2-carboxylate (284 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (531 mg, 2.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and SPhos (32.8 mg, 0.08 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL). The mixture will appear as a suspension.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously overnight (12-18 hours).

  • Monitoring: To check for completion, briefly remove the flask from heat, allow it to cool slightly, and take a small aliquot via syringe. Dilute the aliquot with ethyl acetate and spot it on a TLC plate alongside the starting material. Elute with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting aryl chloride spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Common impurities include unreacted boronic acid and homo-coupled byproducts.[16]

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution, starting with hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.[13][17]

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow and Data Management

A systematic approach is crucial for reproducible results. The following workflow outlines the key stages from preparation to analysis.

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

3.1. Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Poor quality base or boronic acid.1. Ensure a proper inert atmosphere; use fresh catalyst/ligand.2. Use dry solvents and oven-dried glassware.3. Use fresh, high-purity reagents. Consider a different base (e.g., Cs₂CO₃).
Significant Homo-coupling 1. Reaction temperature is too high.2. Presence of oxygen.3. Catalyst/ligand ratio is not optimal.1. Lower the reaction temperature slightly (e.g., to 90 °C).2. Thoroughly degas the reaction mixture before heating.[14]3. Re-optimize the Pd:Ligand ratio (typically 1:2 to 1:4).
Dehalogenation of Starting Material 1. Presence of protic impurities.2. Base is too strong or reaction time is too long.1. Ensure reagents and solvents are pure.2. Use a milder base (e.g., K₂CO₃) or reduce the reaction time.
Difficulty in Purification 1. Boronic acid/byproducts co-elute with the product.2. Residual palladium catalyst in the product.1. Perform an acid-base wash during workup to remove some boronic acid. Optimize chromatography solvent system.[16]2. Filter the crude reaction mixture through a pad of Celite before aqueous workup.[16][18]
Conclusion

4-Nitrophenyl 5-chlorothiophene-2-carboxylate is a highly valuable and versatile building block for synthetic chemistry. While the activation of its C-Cl bond requires carefully selected palladium catalyst systems, the protocol described herein for the Suzuki-Miyaura reaction provides a reliable and robust method for constructing new biaryl and heteroaryl thiophene derivatives. By understanding the core principles of the catalytic cycle and potential pitfalls, researchers can effectively troubleshoot and adapt this methodology for the synthesis of complex target molecules in pharmaceutical and materials science applications.

References
  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Vertex AI Search.
  • Liu, L., et al. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • The Nobel Committee for Chemistry. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
  • Various Authors. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Boruah, P. R., et al. (2015).
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Wikipedia contributors. (n.d.). Cross-coupling reaction. Wikipedia.
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Honrel. (2025, February 27).
  • Various Authors. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • UCLA EH&S. (2017, May 25).
  • Various Authors. (n.d.). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation.
  • Liu, C., et al. (2011).
  • Tariq, S., et al. (n.d.).
  • Various Authors. (2011). 4-Methoxy-4'-nitrophenyl. Organic Syntheses.
  • CymitQuimica. (n.d.). CAS 830-03-5: Acetic acid, 4-nitrophenyl ester. CymitQuimica.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. BenchChem.
  • ChemicalBook. (n.d.).
  • National Research Council. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Organic Synthesis. (n.d.). Heck Coupling. Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
  • Wikipedia contributors. (n.d.). Heck reaction. Wikipedia.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.

Sources

4-Nitrophenyl 5-chlorothiophene-2-carboxylate in the development of fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate in the Development of Pharmacophore-Directed Fluorescent Probes

Part 1: Executive Summary & Technical Rationale

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (NP-CTC) is a specialized activated ester reagent primarily utilized in the synthesis of ligand-directed fluorescent probes. While not fluorescent itself, it serves as a critical "pharmacophore donor" in chemical biology, specifically for transferring the 5-chlorothiophene-2-carbonyl moiety to amine-functionalized fluorophores.

This moiety is the key S1-pocket binding motif of Rivaroxaban , a potent Factor Xa inhibitor. Consequently, NP-CTC is the reagent of choice for converting generic fluorophores (e.g., fluorescein, rhodamine, Cy-dyes) into target-specific probes for Factor Xa, enabling applications in fluorescence polarization (FP) assays, cellular localization studies, and occupancy validation in drug discovery.

Mechanism of Action (Bioconjugation): The 4-nitrophenyl group acts as an electron-withdrawing leaving group, activating the carbonyl carbon of the thiophene. Upon nucleophilic attack by a primary or secondary amine (linked to a fluorophore), the 4-nitrophenolate is displaced, forming a stable amide bond that links the pharmacophore to the reporter.

Part 2: Experimental Design & Logic

Strategic Utility in Probe Development

Unlike standard NHS-esters which label proteins indiscriminately (e.g., at surface lysines), NP-CTC is used to build affinity.

  • Target: Factor Xa (Serine Protease).

  • Pharmacophore: 5-Chlorothiophene-2-carboxylic acid (provides high affinity for the S1 specificity pocket).

  • Leaving Group: 4-Nitrophenol (allows reaction under mild conditions without coupling reagents like EDC/HATU, preventing side reactions with the fluorophore).

Reaction Pathway Visualization

ReactionPathway Reagent NP-CTC (Activated Ester) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Fluorophore (Nucleophilic Attack) Fluorophore Amine-Fluorophore (e.g., 5-FAM-NH2) Fluorophore->Intermediate Product Thiophene-Labeled Probe Intermediate->Product Elimination Byproduct 4-Nitrophenol (Yellow/Chromogenic) Intermediate->Byproduct Leaving Group

Figure 1: Bioconjugation mechanism. The activated ester (NP-CTC) reacts with an amine-bearing fluorophore to generate the high-affinity probe.

Part 3: Detailed Protocol – Synthesis of a Factor Xa Fluorescent Probe

Objective: To synthesize 5-chlorothiophene-2-carbonyl-fluorescein using NP-CTC.

Materials & Reagents
ReagentRoleSpecifications
NP-CTC Pharmacophore Donor>97% Purity, stored at -20°C
5-FAM-Amine Fluorophore Scaffold5-aminomethylfluorescein or EDA-5-FAM
DIPEA BaseN,N-Diisopropylethylamine, anhydrous
DMF SolventAnhydrous, amine-free
LC-MS Grade ACN PurificationAcetonitrile with 0.1% Formic Acid
Step-by-Step Synthesis Protocol

Step 1: Preparation of Stock Solutions

  • Dissolve NP-CTC (10 mg, 35 µmol) in 500 µL anhydrous DMF. Note: Ensure the solution is clear; warming to 30°C is permissible.

  • Dissolve 5-FAM-Amine (1 equivalent, 35 µmol) in 500 µL anhydrous DMF. Protect from light immediately (wrap vial in foil).

Step 2: Conjugation Reaction

  • Add the 5-FAM-Amine solution dropwise to the NP-CTC solution under magnetic stirring.

  • Add DIPEA (3 equivalents, 105 µmol) to catalyze the reaction and neutralize the released 4-nitrophenol.

  • Observation: The solution may turn slightly yellow due to the release of 4-nitrophenolate (absorbance max ~405 nm), but this is distinct from the fluorescein color.

  • Incubation: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Critical Check: Monitor reaction progress via TLC (Silica, 10% MeOH in DCM). The starting material (NP-CTC) spot should disappear.

Step 3: Purification (Crucial for Probe Performance) Why: Unreacted NP-CTC is hydrophobic and can cause non-specific binding. Free 4-nitrophenol is a quencher.

  • Dilute reaction mixture with 2 mL of 50% ACN/Water.

  • Preparative HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

    • Gradient: 10% to 90% ACN in Water (0.1% TFA) over 20 minutes.

    • Detection: Monitor at 490 nm (Fluorescein) and 254 nm (Thiophene).

  • Collect the major peak corresponding to the product mass (Mass = FAM-Amine + 144.5 Da [Chlorothiophene-CO] - 1.0 Da [H]).

Step 4: Validation

  • LC-MS: Confirm m/z [M+H]+.

  • Fluorescence Check: Measure Quantum Yield in PBS (pH 7.4). The thiophene moiety typically does not quench fluorescein, but validation is required.

Part 4: Application Workflow – Fluorescence Polarization (FP) Assay

Once synthesized, the probe is used to screen for novel Factor Xa inhibitors via competitive displacement.

Assay Logic Diagram

FPAssay Start Assay Setup Complex Probe + Factor Xa (High Polarization) Start->Complex Incubate 30 min Competition Add Test Compound (Drug Candidate) Complex->Competition Competition->Complex No Binding Displacement Probe Displaced (Free Rotation) Competition->Displacement If Compound Binds Readout Decrease in mP (Millipolarization Units) Displacement->Readout Measure FP

Figure 2: Competitive Fluorescence Polarization assay using the NP-CTC derived probe.

Data Interpretation
ParameterHigh Polarization (High mP)Low Polarization (Low mP)
State of Probe Bound to Factor Xa Active SiteFree in Solution
Rotation Slow (Tumbling with Protein)Fast (Tumbling alone)
Inference No Inhibitor PresentInhibitor Bound (Hit)

Part 5: Troubleshooting & Stability

  • Hydrolysis Sensitivity: NP-CTC is moisture-sensitive. If the DMF is "wet," the ester will hydrolyze to 5-chlorothiophene-2-carboxylic acid (inactive) and 4-nitrophenol.

    • Symptom:[1][2] Yellow color appears immediately upon dissolving in solvent before adding amine.

    • Prevention:[3] Use septum-sealed, anhydrous solvents.

  • Quenching: If the probe fluorescence is low, ensure the 4-nitrophenol byproduct has been completely removed by HPLC. Residual nitrophenols are strong quenchers of fluorescein emission.

References

  • PubChem. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Affinity, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. (Describes the pharmacophore origin). Available at: [Link]

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Probes. Annual Review of Biochemistry. (Context for activated ester probes). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important activated ester, often as a key intermediate in the synthesis of pharmaceuticals like Rivaroxaban.[1] We will explore the reaction mechanism, troubleshoot common side reactions, and provide validated protocols to enhance yield, purity, and reproducibility in your experiments.

Part 1: The Intended Pathway: Steglich Esterification

The synthesis of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate is most effectively achieved via a Steglich esterification. This method is renowned for its mild reaction conditions, making it suitable for functionalized substrates.[2][3] The process involves the activation of 5-chlorothiophene-2-carboxylic acid with a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), which is then catalyzed by 4-dimethylaminopyridine (DMAP) to react with 4-nitrophenol.[4]

The core mechanism proceeds through several key stages:

  • Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Catalytic Interception by DMAP: DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea.[2][5] This forms a more stable and highly electrophilic N-acylpyridinium intermediate. This step is critical as it outcompetes a common side reaction.[3]

  • Nucleophilic Attack by Phenol: The hydroxyl group of 4-nitrophenol attacks the activated acyl group of the N-acylpyridinium intermediate.

  • Product Formation: The ester bond is formed, releasing the desired product and regenerating the DMAP catalyst. The DCC is consumed and converted into the byproduct N,N'-dicyclohexylurea (DCU).

Steglich_Esterification RCOOH 5-Chlorothiophene- 2-carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylpyridinium N-Acylpyridinium (Active Ester) O_Acylisourea->Acylpyridinium + DMAP (Fast) DCU DCU (Byproduct) O_Acylisourea->DCU Forms during product formation DMAP DMAP (Catalyst) DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerated Product Target Ester Product Acylpyridinium->Product + 4-Nitrophenol ArOH 4-Nitrophenol ArOH->Product

Caption: The intended Steglich esterification pathway.

Part 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses the most common issues encountered during the synthesis, tracing them back to specific side reactions and offering actionable solutions.

FAQ 1: My yield is low and I have a large amount of a white, insoluble solid that is not my product. What is it and how can I prevent its formation?

Short Answer: You are likely observing two distinct issues: the formation of the standard byproduct, N,N'-dicyclohexylurea (DCU), and a yield-reducing side reaction that produces N-acylurea.

Detailed Explanation:

  • N,N'-Dicyclohexylurea (DCU): This is the expected byproduct from the consumption of DCC. DCU is notoriously insoluble in most common organic solvents like dichloromethane (DCM) and ethyl acetate, causing it to precipitate during the reaction.[6][7] While its presence is normal, its removal is a key purification step.

  • N-Acylurea Formation: This is a classic and detrimental side reaction in carbodiimide couplings. The highly reactive O-acylisourea intermediate can undergo a spontaneous, intramolecular 1,3-acyl migration to form a stable and unreactive N-acylurea.[2][3] This rearranged product cannot react with 4-nitrophenol, effectively acting as a dead-end for the activated carboxylic acid and directly reducing your potential yield.

The critical role of DMAP is to intercept the O-acylisourea intermediate faster than this rearrangement can occur.[2][3] Insufficient DMAP or suboptimal reaction conditions can favor the N-acylurea pathway.

Side_Reaction_1 O_Acylisourea O-Acylisourea Intermediate Acylpyridinium N-Acylpyridinium (Productive Pathway) O_Acylisourea->Acylpyridinium + DMAP (Fast, Desired) NAcylurea N-Acylurea (Unproductive Pathway) O_Acylisourea->NAcylurea 1,3-Acyl Migration (Slow, Undesired) Product Desired Ester Acylpyridinium->Product + 4-Nitrophenol

Caption: Competing pathways for the O-acylisourea intermediate.

Troubleshooting & Mitigation Protocol:

  • Ensure DMAP Efficacy: Use a catalytic amount of DMAP (typically 5-10 mol%). Ensure the DMAP is pure and dry.

  • Order of Addition: Add the DCC to a solution of the carboxylic acid, 4-nitrophenol, and DMAP. Pre-mixing the acid and DCC before adding the catalyst and nucleophile can increase the time the O-acylisourea exists, allowing more time for the side reaction.

  • Temperature Control: Run the reaction at 0 °C initially and allow it to slowly warm to room temperature.[4] Elevated temperatures can accelerate the undesired rearrangement.

  • DCU Removal:

    • After the reaction is complete, cool the mixture in an ice bath to maximize DCU precipitation.

    • Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the bulk of the DCU.[8]

    • For residual DCU, consider concentrating the filtrate and redissolving in a solvent where DCU has minimal solubility (e.g., diethyl ether), then re-filtering.[8]

  • Alternative Coupling Agent: If DCU removal remains problematic, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[6][9]

FAQ 2: My post-workup analysis shows significant unreacted starting materials, especially the carboxylic acid. What is causing this?

Short Answer: The most probable cause is hydrolysis of reactive intermediates or the final product due to the presence of water in your reaction system.

Detailed Explanation:

The Steglich esterification is fundamentally a dehydration reaction. Any water present in the solvent or on the surface of the glassware and reagents can compete with the 4-nitrophenol nucleophile.

  • Hydrolysis of Intermediates: The O-acylisourea and N-acylpyridinium intermediates are highly electrophilic and susceptible to hydrolysis. Reaction with water will simply revert them back to the starting 5-chlorothiophene-2-carboxylic acid, halting the esterification process.

  • Product Hydrolysis: 4-Nitrophenyl esters are "activated esters" and are more prone to hydrolysis than simple alkyl esters, especially under basic or acidic conditions.[10][11] While generally stable under neutral conditions, trace moisture over long reaction times can contribute to product loss.[12]

Troubleshooting & Anhydrous Technique Protocol:

  • Solvent Purity: Use a freshly distilled, anhydrous grade solvent (e.g., DCM, THF). Solvents should be stored over molecular sieves.

  • Reagent Preparation: Dry reagents if necessary. 4-Nitrophenol and DMAP can be dried in a vacuum oven. The carboxylic acid should be free of water.

  • Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use.

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Reaction Time: Monitor the reaction by TLC or LC-MS. Avoid unnecessarily long reaction times (typically 12-24 hours is sufficient) to minimize potential hydrolysis of the product.[4]

Solvent Recommended Drying Method Storage
Dichloromethane (DCM)Distillation from calcium hydride (CaH₂)4Å Molecular Sieves
Tetrahydrofuran (THF)Distillation from sodium/benzophenone4Å Molecular Sieves
AcetonitrileDistillation from calcium hydride (CaH₂)4Å Molecular Sieves

Table 1: Recommended Drying Techniques for Common Solvents.

FAQ 3: I've isolated a byproduct with a mass corresponding to two units of my carboxylic acid minus water. What is this?

Short Answer: You are observing the formation of the symmetric anhydride of 5-chlorothiophene-2-carboxylic acid.

Detailed Explanation:

The O-acylisourea intermediate, in addition to reacting with DMAP or rearranging, can also be attacked by another molecule of the starting carboxylic acid. This nucleophilic attack leads to the formation of a symmetric anhydride and releases DCU.

While this symmetric anhydride is still an activated species and can react with 4-nitrophenol to form the desired ester, this pathway is inefficient. It consumes two equivalents of the carboxylic acid to generate one molecule of the activated intermediate. If the carboxylic acid is your limiting or most expensive reagent, this side reaction is undesirable.

Troubleshooting & Mitigation Protocol:

  • Stoichiometry Control: Use a slight excess of 4-nitrophenol (e.g., 1.1-1.2 equivalents) relative to the carboxylic acid. This ensures that once an activated species is formed, it is more likely to be intercepted by the intended nucleophile rather than another molecule of acid.[4]

  • Slow Addition: In some cases, slow addition of the DCC to the mixture of the other components can help maintain a low concentration of the O-acylisourea at any given time, favoring the faster reaction with the catalyst and phenol over the bimolecular reaction with another acid molecule.

Part 3: Recommended Purification Protocol

A robust workup and purification strategy is essential for obtaining a high-purity product.

Step-by-Step Workup and Purification:

  • Initial Filtration: Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C and filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold reaction solvent.

  • Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation).

  • Redissolution and Wash: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or DCM.

  • Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:

    • A weak acid (e.g., 5% HCl or citric acid) to remove any residual DMAP.

    • A weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

    • Brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Column Chromatography: Purify the crude solid by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate).[4]

  • Recrystallization: The final product can often be further purified by recrystallization from a suitable solvent system, such as ethanol.[4]

References

  • BenchChem Technical Support. (n.d.). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate Synthesis.
  • Wallace, S., et al. (2017). A novel esterase, PpEst, that hydrolyses the co-aromatic-aliphatic polyester. ResearchGate. Available at: [Link]

  • Arisoy, M., et al. (2019). Hydrolysis of 4-nitrophenyl ester is well catalyzed at near neutral condition. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Peko, T., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. Available at: [Link]

  • Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. Canadian Journal of Chemistry. Available at: [Link]

  • Lindsley, C. W., et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]

  • Rawat, K., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • BenchChem Technical Support. (n.d.). Common side reactions in the synthesis of 4-nitro-2-furancarboxaldehyde.
  • Sivakumar, K., & Diaz, A. (2000). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. ACS Publications. Available at: [Link]

  • WO 2013/164833 A1. (2013). Google Patents.
  • Mali, P. N., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon. ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important chemical intermediate. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate serves as a versatile reagent, particularly as an activated ester for acylating nucleophiles like amines or alcohols in the synthesis of pharmaceuticals and other complex organic molecules.[1]

This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-nitrophenyl 5-chlorothiophene-2-carboxylate?

The most widely adopted method is the Steglich esterification, which involves the coupling of 5-chlorothiophene-2-carboxylic acid and 4-nitrophenol.[1] This reaction is typically mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and is catalyzed by 4-(dimethylaminopyridine) (DMAP).[1][2]

The general reaction proceeds by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol.[2]

Q2: Why is DMAP used as a catalyst in this esterification?

DMAP is a highly effective nucleophilic catalyst that significantly accelerates the rate of esterification, especially when using less nucleophilic alcohols like 4-nitrophenol.[3][4] Its catalytic role involves reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species ("active ester").[2] This new intermediate is more susceptible to nucleophilic attack by the alcohol and is less prone to undergoing the primary side reaction—rearrangement to a stable N-acylurea.[2][4] The use of catalytic DMAP can increase reaction rates by several orders of magnitude.[3]

Q3: Which carbodiimide coupling agent, DCC or EDC, is better for this reaction?

Both DCC and EDC are effective, and the choice often depends on the desired workup and purification strategy.

FeatureDCC (N,N'-dicyclohexylcarbodiimide)EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Byproduct Dicyclohexylurea (DCU)1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)
Byproduct Solubility Insoluble in most common organic solvents (e.g., DCM, ether).[5][6]Soluble in water and many organic solvents.[5][7]
Workup DCU is primarily removed by filtration.[6]EDU is typically removed by aqueous extraction (e.g., washing with dilute acid).[5][7]
Recommendation Excellent for lab-scale synthesis where filtration is straightforward.Often preferred for larger-scale reactions or when filtration is cumbersome. Also ideal if the product has good solubility in an organic solvent immiscible with water.
Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. You should spot the reaction mixture alongside the two starting materials (5-chlorothiophene-2-carboxylic acid and 4-nitrophenol). The reaction is complete when the spot corresponding to the limiting starting material (usually the carboxylic acid) has been consumed. The product, being less polar than the carboxylic acid, will have a higher Rf value.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause 1: Inactive Reagents

  • Explanation: Carbodiimide coupling agents like DCC and EDC are sensitive to moisture and can degrade over time. 5-chlorothiophene-2-carboxylic acid can also be hygroscopic.

  • Solution:

    • Use freshly opened or properly stored DCC or EDC.

    • Ensure the 5-chlorothiophene-2-carboxylic acid is dry. If necessary, dry it under a high vacuum before use.

    • Use an anhydrous reaction solvent (e.g., dichloromethane, THF) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Potential Cause 2: Insufficient Activation

  • Explanation: The carboxylic acid must be activated by the carbodiimide to react. If the reaction temperature is too low or the reaction time is too short, activation may be incomplete.

  • Solution:

    • The reaction is typically started at 0 °C and allowed to warm to room temperature.[1]

    • Allow the reaction to stir for at least 12-24 hours to ensure completion.[1]

    • Ensure the stoichiometry is correct. Typically, a slight excess of 4-nitrophenol (1.1-1.2 equivalents) and the coupling agent (1.1-1.5 equivalents) are used relative to the carboxylic acid.[1]

Problem 2: Formation of a Major Side Product (N-Acylurea)

Explanation: The primary side reaction in carbodiimide couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[2] This is particularly problematic with poor nucleophiles like 4-nitrophenol.

Solution 1: Optimize DMAP Concentration

  • Ensure you are using a catalytic amount of DMAP (typically 5-10 mol%). DMAP intercepts the O-acylisourea before it can rearrange.[2][4]

Solution 2: Control Reagent Addition

  • Add the DCC or EDC solution slowly to a pre-mixed solution of the carboxylic acid, 4-nitrophenol, and DMAP at 0 °C. This ensures the O-acylisourea intermediate is formed in the presence of the nucleophile and catalyst, favoring the desired reaction pathway.

Problem 3: Difficulty in Purifying the Product

Potential Cause 1: Contamination with Dicyclohexylurea (DCU)

  • Explanation: Although largely insoluble, some DCU can remain in the crude product after filtration.

  • Solution:

    • After the initial filtration, concentrate the reaction mixture.

    • Redissolve the crude product in a minimal amount of a solvent where DCU has low solubility (e.g., cold dichloromethane or acetonitrile) and filter again.[6]

    • Placing the solution in a freezer can help precipitate more of the urea.[8]

    • The remaining DCU can often be separated by silica gel column chromatography.[6]

Potential Cause 2: Hydrolysis of the Product

  • Explanation: 4-Nitrophenyl esters are "activated esters" and are susceptible to hydrolysis, especially under basic conditions during aqueous workup or on silica gel during chromatography.[9][10][11] The released 4-nitrophenol is a yellow compound that can be easily detected.

  • Solution:

    • During workup, use neutral or mildly acidic washes (e.g., water, saturated NH4Cl solution) instead of basic washes (e.g., sodium bicarbonate).

    • Minimize the time the product spends on the silica gel column. Use a slightly less polar solvent system to elute the product faster if possible.

    • If purification is still challenging, recrystallization from a suitable solvent like ethanol can be an effective alternative to chromatography.[1]

Visualized Workflows and Mechanisms

General Reaction Mechanism

The diagram below illustrates the Steglich esterification mechanism, highlighting the critical role of DMAP in intercepting the O-acylisourea intermediate to form a more reactive acylpyridinium salt, thus preventing the formation of the N-acylurea byproduct.

Steglich_Esterification RCOOH 5-Chlorothiophene- 2-carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC (or EDC) ArOH 4-Nitrophenol DMAP DMAP (catalyst) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, Uncatalyzed) Acylpyridinium N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Acylpyridinium + DMAP (Fast) Ester Product: 4-Nitrophenyl 5-chlorothiophene- 2-carboxylate Acylpyridinium->Ester + 4-Nitrophenol Urea Urea Byproduct (DCU or EDU)

Caption: Mechanism of DMAP-catalyzed Steglich Esterification.

Experimental Workflow

This flowchart provides a high-level overview of the entire experimental process, from setup to final product characterization.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Prep Combine Acid, Phenol, DMAP in Anhydrous DCM under N2 Cool Cool to 0 °C Prep->Cool Add_DCC Slowly Add DCC Solution Cool->Add_DCC Stir Stir 12-24h (0 °C to RT) Add_DCC->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter Urea Byproduct Monitor->Filter Wash Aqueous Wash (Water, Brine) Filter->Wash Dry Dry (Na2SO4), Concentrate Wash->Dry Purify Purify (Column or Recrystallization) Dry->Purify Analysis Characterize Product (NMR, IR, MS) Purify->Analysis

Caption: Step-by-step experimental workflow for synthesis.

Baseline Experimental Protocol

This protocol provides a starting point for the synthesis. Molar ratios and reaction times may require further optimization.

Materials:

  • 5-chlorothiophene-2-carboxylic acid (1.0 eq)

  • 4-nitrophenol (1.2 eq)

  • N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq)

  • 4-(dimethylaminopyridine) (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-chlorothiophene-2-carboxylic acid, 4-nitrophenol, and DMAP.

  • Add anhydrous DCM and stir until all solids are dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate (DCU) will begin to form.[5]

  • After the addition is complete, allow the reaction to stir and slowly warm to room temperature overnight (12-18 hours).

  • Monitor the reaction's completion by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once complete, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.[6]

  • Combine the filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from ethanol to yield the final product.[1]

References

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wallace, S., et al. (2017). A novel esterase, PpEst, that hydrolyses the co-aromatic-aliphatic polyester poly(1,4-butylene adipate-co-terephthalate) (PBAT). ResearchGate. Retrieved from [Link]

  • Ishihara, K., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Kiyonaka, S., et al. (2003). Hydrolysis of 4‐nitrophenyl ester is well catalyzed at near neutral condition by the lysine residues in Langmuir monolayer. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. Retrieved from [Link]

  • Mali, P. N., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • Google Patents. (1987). EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
  • Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of alkyl chains. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Glonek, T., et al. (1972). CARBODIIMIDE-MEDIATED ESTERIFICATIONS AND CONDENSATIONS OF PHOSPHORIC ACIDS DISSOLVED IN VARIOUS ALCOHOLS. Taylor & Francis Online. Retrieved from [Link]

  • Reddit. (2022). Esterification/Amidation Problems. Retrieved from [Link]

  • Google Patents. (2012). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Google Patents. (2013). WO 2013/164833 A1.
  • PubChem. (n.d.). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]

  • Bio-protocol. (2021). General assay for p-nitrophenyl ester hydrolysis. Retrieved from [Link]

  • Synfacts. (2021). Peptide Bond Formation by Using p-Nitrophenyl Esters. Retrieved from [Link]

  • Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

Sources

Technical Support Center: Purification of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: Identify Your Impurity

Before initiating a purification protocol, identify the specific contaminant compromising your sample. Use this diagnostic matrix to correlate visual/analytical symptoms with the likely chemical culprit.

SymptomLikely ImpuritySource
Yellow Coloration 4-Nitrophenol Unreacted starting material or hydrolysis byproduct.
White Precipitate (in DCM/Ether)Dicyclohexylurea (DCU) Byproduct of DCC coupling.
Broad Proton NMR Peak (>10 ppm)5-chlorothiophene-2-carboxylic acid Unreacted starting material.[1]
Sharp Singlet (~3.0 ppm in DMSO)DMAP salts Catalyst residue (if not washed out).[1]
Smell of Sulfur/Acid Thionyl Chloride /

Residual reagent (if Acid Chloride route used).[1]

Strategic Purification Workflows

Workflow A: The "Urea Nightmare" (DCC Coupling Route)

Scenario: You synthesized the ester using DCC/DMAP, and the product is contaminated with white solids (DCU) or yellow residue (Phenol).

The Challenge: DCU is notoriously difficult to remove because it is slightly soluble in many organic solvents, leading to "creeping" contamination where it precipitates slowly over time.

Step-by-Step Protocol:

  • Precipitation (The Cold Shock):

    • Concentrate your reaction mixture (usually DCM) to

      
      1/3 of its original volume.
      
    • Dilute with Cold Diethyl Ether or MTBE (Methyl tert-butyl ether).[1] DCU is virtually insoluble in ether.[1]

    • Place the flask in a freezer (-20°C) for 2 hours.

    • Why? This maximizes the precipitation of DCU while keeping the lipophilic ester in solution.

  • Filtration:

    • Filter the cold mixture through a Celite pad packed in a sintered glass funnel.

    • Wash the pad with cold ether.

    • Result: The filtrate contains your product; the solid cake is DCU.

  • The "Sandwich" Wash (Removal of Phenol & Acid):

    • Transfer the filtrate to a separatory funnel.[2]

    • Wash 1 (Acidic): Wash with 0.5M HCl (removes DMAP and any trace amines).

    • Wash 2 (Basic - Critical): Wash rapidly with cold saturated

      
        or 5% 
      
      
      
      .[1]
      • Warning: Do not use NaOH.[1] This is an activated ester; strong bases will hydrolyze it back to the starting materials.

      • Chemistry: The pKa of 4-nitrophenol is 7.[1][3][4]15. Carbonate (pH ~11) will deprotonate it to the water-soluble phenolate (yellow aqueous layer).

    • Wash 3 (Neutral): Wash with Brine to remove trapped water.

  • Final Polish:

    • Dry organic layer over

      
      .[1][2][5]
      
    • Evaporate solvent.[1][6] If DCU reappears (cloudiness), repeat Step 1 with Acetone (DCU is insoluble in cold acetone).

Workflow B: The Acid Chloride Route

Scenario: You generated the acid chloride using


 and reacted it with 4-nitrophenol.

The Challenge: The primary impurities are acidic residues and hydrolyzed starting material.

Step-by-Step Protocol:

  • Quenching:

    • If excess thionyl chloride was used, co-evaporate with toluene (3x) to remove it azeotropically before adding the phenol.

  • Workup:

    • Dilute reaction with DCM.[1][6]

    • Wash with Water (removes salts).[1]

    • Wash with Cold 5%

      
        (removes unreacted acid and phenol).
      
    • Visual Check: The aqueous layer should turn bright yellow (nitrophenolate). Repeat until the aqueous wash is colorless.

Visualization of Purification Logic

The following diagram illustrates the decision-making process for purification based on the synthesis method and observed impurities.

PurificationLogic Start Crude Reaction Mixture MethodCheck Synthesis Method? Start->MethodCheck DCC_Route DCC / DMAP MethodCheck->DCC_Route Coupling Agent AcidCl_Route Acid Chloride / SOCl2 MethodCheck->AcidCl_Route Activation DCU_Removal 1. Cold Ether Precipitation 2. Celite Filtration DCC_Route->DCU_Removal Wash_Step Biphasic Wash Sequence AcidCl_Route->Wash_Step DCU_Removal->Wash_Step Acid_Wash 0.5M HCl Wash (Removes DMAP) Wash_Step->Acid_Wash Base_Wash Cold 5% Na2CO3 Wash (Removes 4-Nitrophenol & Acid) Acid_Wash->Base_Wash Check_Yellow Aqueous Layer Yellow? Base_Wash->Check_Yellow Check_Yellow->Base_Wash Yes (Repeat) Recryst Recrystallization (EtOH or EtOAc/Hex) Check_Yellow->Recryst No (Clear) Final Pure Product (White/Pale Solid) Recryst->Final

Caption: Decision tree for isolating 4-Nitrophenyl 5-chlorothiophene-2-carboxylate from common synthetic byproducts.

Quantitative Data: Solubility & Acidity

Understanding the physicochemical properties of your components is vital for designing custom workups.

ComponentpKaSolubility (DCM)Solubility (Water, pH 7)Solubility (Water, pH 11)
Target Ester N/A (Neutral)HighNegligibleNegligible (Risk of Hydrolysis)
5-chlorothiophene-2-carboxylic acid ~3.5ModerateLowHigh (Deprotonated)
4-Nitrophenol 7.15HighLowHigh (Deprotonated)
DCU (Urea) N/A (Neutral)Low InsolubleInsoluble
DMAP 9.7 (Conj.[1] Acid)HighModerateLow

Frequently Asked Questions (FAQs)

Q: My product turned yellow during the bicarbonate wash. Did I destroy it? A: Not necessarily. The yellow color is likely the 4-nitrophenolate anion being pulled into the aqueous layer, which is exactly what you want. However, if the organic layer remains deeply yellow after multiple washes, you may be hydrolyzing the ester. Ensure your basic washes are cold (0-5°C) and performed rapidly (<2 mins contact time).[1]

Q: I still see white solids after filtration and column chromatography. What is it? A: This is "DCU creep." DCU is slightly soluble in column eluents (like EtOAc/Hexane) and elutes slowly, contaminating fractions.

  • Fix: Dissolve your product in a minimum amount of warm Acetone , cool to -20°C overnight, and filter. DCU is very insoluble in cold acetone.[1]

Q: Can I use NaOH to remove the unreacted phenol? A: Avoid NaOH. While it effectively removes phenol, the hydroxide ion is a strong nucleophile and will attack the activated ester carbonyl, hydrolyzing your product back to the starting acid. Stick to Carbonate (


) or Bicarbonate (

).

Q: What is the best solvent for recrystallization? A: For 4-nitrophenyl esters, a mixture of Ethyl Acetate/Hexanes or Ethanol is often effective.[1] Dissolve in minimum hot EtOAc, then slowly add Hexanes until turbidity appears. Cool slowly.

References

  • Steglich Esterification & DCU Removal

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
    • Note: Foundational text on DCC/DMAP coupling and urea handling.[1][6][7]

  • Purification of Activated Esters

    • Lizza, J. R., & Wipf, P. (2020).[2] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. Organic Syntheses, 97, 96-124.

    • Note: Provides validated protocols for washing 4-nitrophenyl species with Carbon
  • Acidity of Byproducts

    • PubChem.[1][8] (n.d.). 4-Nitrophenol (CID 980).[1] National Library of Medicine.

    • Note: Source for pKa data (7.[1][9]15) confirming solubility behavior in base.

  • Rivaroxaban Intermediate Synthesis

    • Mali, S. et al. (2015).[4] Facile approach for the synthesis of rivaroxaban using alternate synthon. Sustainable Chemical Processes, 3:11.

    • Note: Describes the specific use of 4-Nitrophenyl 5-chlorothiophene-2-carboxyl

Sources

Validation & Comparative

A Comparative Analysis of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate and Alternative Esters in Acyl Transfer Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern organic synthesis, particularly in the pharmaceutical industry, the efficient formation of amide bonds is a cornerstone of molecular construction. The choice of acylating agent is paramount, directly influencing reaction kinetics, yields, and overall process viability. This guide provides an in-depth comparative analysis of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, against other relevant ester-based acylating agents. This analysis is grounded in established chemical principles and supported by available experimental data to inform rational decisions in synthetic strategy and drug development.

Introduction: The Significance of Activated Esters in Synthesis

Amide bond formation, a condensation reaction between a carboxylic acid and an amine, is often not a spontaneous process and requires the "activation" of the carboxylic acid component. This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an active ester.[1] Active esters are characterized by the presence of an electron-withdrawing group in the alkoxy portion of the ester, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine.[1]

4-Nitrophenyl 5-chlorothiophene-2-carboxylate stands as a prime example of an activated ester. The 4-nitrophenyl group is a potent electron-withdrawing moiety, significantly increasing the reactivity of the ester towards nucleophiles compared to simple alkyl esters. This heightened reactivity allows for milder reaction conditions and often leads to higher yields in acylation reactions.

The Subject of Analysis: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

4-Nitrophenyl 5-chlorothiophene-2-carboxylate is a crystalline solid with the molecular formula C₁₁H₆ClNO₄S.[2] Its primary and most notable application is as a key synthon in the industrial synthesis of Rivaroxaban, a direct Factor Xa inhibitor. In this synthesis, it serves as the acylating agent for the final amide bond formation.

The choice of this particular activated ester in a large-scale pharmaceutical manufacturing process underscores its desirable attributes, including stability, reactivity, and efficiency in the crucial amide bond-forming step.

Comparative Analysis: Performance Against Alternative Esters

For a comprehensive understanding of its utility, we will compare 4-Nitrophenyl 5-chlorothiophene-2-carboxylate against two main classes of alternatives:

  • Simple Alkyl Esters: Methyl 5-chlorothiophene-2-carboxylate and Ethyl 5-chlorothiophene-2-carboxylate.

  • Other Activated Esters: Notably, 2,3,5,6-Tetrafluorophenyl (TFP) esters, which are also commonly employed as activating groups.

Reactivity and Acylation Performance

The fundamental difference in performance between these esters lies in their reactivity, which is a direct consequence of the electronic nature of the ester's leaving group. The 4-nitrophenoxide anion is a significantly better leaving group than methoxide or ethoxide due to the stabilization of the negative charge by the electron-withdrawing nitro group.

General Reactivity Trend:

4-Nitrophenyl ester >> Simple alkyl ester

Studies on the hydrolysis of various 4-nitrophenyl esters consistently demonstrate their enhanced reactivity. The rate of hydrolysis, which, like aminolysis, involves nucleophilic attack at the carbonyl carbon, is significantly higher for 4-nitrophenyl esters compared to their unactivated counterparts.[3][4] This principle directly translates to acylation reactions with amines.

In a comparative study of activated esters for radiofluorination, 4-nitrophenyl (PNP) esters were shown to be superior to 2,3,5,6-tetrafluorophenyl (TFP) esters in terms of both stability and acylation yields.[5] PNP esters provided higher and more reproducible yields of the desired amide products, which was attributed to their greater stability in solution.[5]

Ester TypeLeaving Group pKa (approx.)Relative ReactivityKey AdvantagesKey Disadvantages
4-Nitrophenyl 5-chlorothiophene-2-carboxylate 7.1HighHigh reactivity, crystalline solid, good stability.Higher cost of 4-nitrophenol.
Methyl/Ethyl 5-chlorothiophene-2-carboxylate 15.5 (Methanol/Ethanol)LowLower cost of starting materials (methanol/ethanol).Requires harsher reaction conditions (higher temperatures, stronger bases), lower yields.
2,3,5,6-Tetrafluorophenyl (TFP) Ester 5.7HighHighly reactive.Less stable than PNP esters, potentially leading to lower and less reproducible yields.[5]

dot

G Low Reactivity Low Reactivity High Reactivity High Reactivity Methyl/Ethyl Esters Methyl/Ethyl Esters Methyl/Ethyl Esters->Low Reactivity Poor Leaving Group 4-Nitrophenyl Ester 4-Nitrophenyl Ester 4-Nitrophenyl Ester->High Reactivity Good Leaving Group TFP Ester TFP Ester TFP Ester->High Reactivity Very Good Leaving Group (but less stable)

Caption: Relative reactivity of different ester types in acylation reactions.

Stability and Handling

An often-overlooked aspect of an acylating agent's utility is its stability. While high reactivity is desirable for the reaction itself, the reagent must also be stable enough for storage and handling. 4-Nitrophenyl esters strike an excellent balance in this regard. They are typically crystalline, shelf-stable solids that are not overly sensitive to atmospheric moisture, making them practical for both laboratory and industrial use.

In contrast, more reactive species like acyl chlorides are highly sensitive to moisture and require stringent handling procedures. While simple alkyl esters are very stable, their low reactivity necessitates forcing conditions that can lead to side reactions and decomposition of sensitive substrates. A study comparing PNP and TFP activated esters found that the TFP ester underwent complete hydrolysis in less than an hour in DMSO, whereas the PNP esters were remarkably stable with no detectable hydrolysis over nine hours.[5]

dot

G Reactivity Reactivity Alkyl_Ester Methyl/Ethyl Ester Reactivity->Alkyl_Ester Low PNP_Ester 4-Nitrophenyl Ester Reactivity->PNP_Ester High TFP_Ester TFP Ester Reactivity->TFP_Ester Very High Acyl_Chloride Acyl Chloride Reactivity->Acyl_Chloride Very High Stability Stability Stability->Alkyl_Ester High Stability->PNP_Ester Good Stability->TFP_Ester Moderate Stability->Acyl_Chloride Low G cluster_synthesis Ester Synthesis cluster_acylation Amide Synthesis (Acylation) Carboxylic_Acid 5-Chlorothiophene- 2-carboxylic Acid Esterification Esterification Carboxylic_Acid->Esterification Alcohol Alcohol/Phenol Alcohol->Esterification Ester_Product Ester Esterification->Ester_Product Ester_Acylating Ester (Acylating Agent) Ester_Product->Ester_Acylating Used in Amine Primary/Secondary Amine Amidation Amidation Amine->Amidation Ester_Acylating->Amidation Amide_Product Amide Product Amidation->Amide_Product

Sources

spectroscopic confirmation of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Executive Summary 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (CAS: 1450877-56-1) serves as a critical activated ester intermediate, most notably in the synthesis of the anticoagulant Rivaroxaban .[1] Unlike transient acid chlorides, this crystalline solid offers a balance of shelf-stability and high electrophilicity toward amine nucleophiles.[1] This guide provides a rigorous spectroscopic confirmation protocol to distinguish the target compound from common process impurities (hydrolysis products and regioisomers) and compares its utility against alternative acylating agents.

Part 1: Molecular Architecture & Theoretical Grounding

The molecule consists of a 5-chlorothiophene core linked to a 4-nitrophenol leaving group via an ester bond.[1][2] Structural integrity relies on confirming three distinct domains:

  • The Electrophile: 5-chlorothiophene ring (Regiochemistry at C2/C5 is critical).

  • The Linker: Ester carbonyl (Sensitive to hydrolysis).

  • The Leaving Group: 4-nitrophenyl moiety (Provides the activation energy).

Key Structural Challenges:

  • Hydrolysis Risk: Moisture converts the active ester back to 5-chlorothiophene-2-carboxylic acid and 4-nitrophenol.[1]

  • Regioisomerism: Distinguishing the 5-chloro isomer from potential 4-chloro impurities.[1]

Part 2: Spectroscopic Confirmation Protocol

To validate the structure, a multi-modal approach is required. The following data is synthesized from standard spectroscopic principles applied to thiophene carboxylates and nitrophenyl esters.

A. High-Resolution Mass Spectrometry (HRMS)

Primary Goal: Elemental Composition & Chlorine Signature.[1]

The presence of a single chlorine atom provides a definitive isotopic fingerprint.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Target Ion:

    
     or 
    
    
    
    .
  • Isotope Pattern: The mass spectrum must display a characteristic 3:1 intensity ratio between the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) peaks.
    • Calculated Monoisotopic Mass: ~282.97 Da.[3][4]

    • Acceptance Criteria: Mass error < 5 ppm.

B. FT-IR Spectroscopy

Primary Goal: Functional Group Verification & Purity Check.

Infrared spectroscopy is the fastest method to detect hydrolysis (presence of -OH).[1]

Functional GroupWavenumber (

)
Diagnostic Feature
Ester C=O 1745 – 1760 Shifted to higher frequencies (vs. typical esters ~1735) due to the electron-withdrawing 4-nitrophenyl group.[1]
Nitro (

)
1525 (asym) / 1345 (sym) Strong, sharp bands characteristic of the leaving group.
Thiophene C=C 1420 – 1510 Skeletal vibrations of the heteroaromatic ring.
Impurity Alert (-OH) 3200 – 3500 (Broad) CRITICAL: Appearance of a broad stretch indicates hydrolysis (presence of free 4-nitrophenol or carboxylic acid).[1] Pure product should lack this band.
C. Nuclear Magnetic Resonance (NMR)

Primary Goal: Connectivity and Regiochemistry.[2]


H NMR (400 MHz, DMSO-

or CDCl

)
The spectrum must show two distinct aromatic systems: the thiophene (AB system) and the nitrophenyl (AA'BB' system).
Proton IDShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-a 8.30 – 8.35 Doublet (

Hz)
2HNitrophenyl protons ortho to the strongly withdrawing

group (Deshielded).
H-b 7.50 – 7.60 Doublet (

Hz)
2HNitrophenyl protons ortho to the ester oxygen.
H-c 7.85 – 7.90 Doublet (

Hz)
1HThiophene H-3 (Adjacent to Carbonyl). Deshielded by the anisotropic effect of C=O.
H-d 7.15 – 7.25 Doublet (

Hz)
1HThiophene H-4 (Adjacent to Chlorine). Shielded relative to H-3.[1]

Note: The coupling constant of


 Hz is diagnostic for thiophene 3,4-protons. A value of ~1-2 Hz would indicate meta-coupling (2,4-substitution), signaling the wrong regioisomer.[1]

C NMR (100 MHz) 
  • Carbonyl (C=O): ~159-160 ppm.[1]

  • Thiophene C-Cl: ~138 ppm (Quaternary, weak intensity).

  • Nitro-C: ~145 ppm.

Part 3: Comparative Analysis of Acylating Agents

In drug development (specifically Rivaroxaban synthesis), the choice of the acylating agent determines yield and impurity profiles.

Table 1: Performance Comparison

Feature4-Nitrophenyl Ester (Target) Acid Chloride (R-COCl) NHS Ester
Reactivity Moderate/High (Tunable)Extreme (Often uncontrollable)Moderate
Stability High (Crystalline solid, shelf-stable)Low (Hydrolyzes rapidly in air)High (Hygroscopic)
Selectivity High preference for

amines over alcohols.[1]
Low (Reacts with amines, alcohols, water).High.
Byproducts 4-Nitrophenol (Yellow, easy to track UV-Vis).[1]HCl (Gas/Acid, requires base scavenger).N-Hydroxysuccinimide (Water soluble).[1]
Industrial Use Preferred for GMP scale-up due to handling safety.[1]Used only if generated in situ.Used for protein bioconjugation (expensive).

Why choose the 4-Nitrophenyl ester? The release of 4-nitrophenol provides a built-in colorimetric indicator (yellow in basic solution) to monitor reaction progress, a feature absent in acid chlorides.[1] Furthermore, it avoids the generation of corrosive HCl gas.

Part 4: Experimental Workflow & Logic

The following diagram illustrates the critical path for synthesis and quality control, emphasizing the "Stop/Go" decision points based on the spectroscopic data described above.

G node_start Start: Raw Materials (5-Cl-Thiophene-2-COOH + 4-Nitrophenol) node_coupling Coupling Reaction (DCC/EDCI in DCM) node_start->node_coupling node_workup Workup & Isolation (Remove Urea byproduct) node_coupling->node_workup node_crude Crude Solid Isolated node_workup->node_crude node_ir Step 1: FT-IR Analysis node_crude->node_ir node_decision_1 OH Stretch (3200-3500)? node_ir->node_decision_1 node_nmr Step 2: 1H NMR Analysis node_decision_1->node_nmr No (Dry) node_repurify Recrystallize (Ethanol/Hexane) node_decision_1->node_repurify Yes (Hydrolysis) node_decision_2 Integral Ratio Correct? node_nmr->node_decision_2 node_decision_2->node_repurify No (Impurities) node_final Confimed Structure Release for Synthesis node_decision_2->node_final Yes (Pure) node_repurify->node_ir Retest

Figure 1: Quality Control Decision Tree. This workflow enforces a "hard stop" if IR detects hydrolysis products before expensive NMR time is utilized.

References

  • PubChem. (n.d.). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Nitrophenyl formate IR Spectrum (Analogous Nitrophenyl Ester Data). NIST WebBook. Retrieved from [Link][1]

  • Perz, J., et al. (2013). Synthesis of Rivaroxaban derivatives. (Contextual reference for thiophene carboxylate reactivity). Available via major chemical databases.[5]

Sources

Comparative Guide: Biological Profiling of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Scaffold in Modern Screening

In the landscape of heterocyclic drug design, 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (NP-CTC) occupies a unique dual role. It serves primarily as a highly reactive activated ester scaffold for the rapid generation of amide-based libraries, and secondly as a covalent probe for serine hydrolases due to the lability of the p-nitrophenyl leaving group.

This guide evaluates the biological performance of NP-CTC derived analogues (specifically 5-chlorothiophene-2-carboxamides and hydrazides). Unlike standard phenyl-based pharmacophores, the thiophene ring acts as a bioisostere for benzene, offering altered metabolic stability and improved lipophilicity (LogP).

Key Finding: While NP-CTC itself is a reactive intermediate, its amide analogues demonstrate significant utility against MDR (Multi-Drug Resistant) Gram-negative bacteria and Hep3B hepatocellular carcinoma lines , often outperforming standard therapies in resistant phenotypes despite lower absolute potency in wild-type strains.

Structural Activity Relationship (SAR) & Mechanism

To understand the screening data, one must grasp the pharmacophore mechanics. The biological activity of NP-CTC analogues hinges on three structural domains:

  • The 5-Chloro Substituent: Enhances lipophilicity and metabolic resistance against ring oxidation. Analogues replacing Cl with -H or -CH3 typically show a 2-4x reduction in potency.

  • The Thiophene Core: Acts as a

    
    -excessive system. It binds effectively to the hydrophobic pockets of DNA gyrase (bacteria) and tubulin (cancer cells).
    
  • The C-2 Linkage (Ester vs. Amide):

    • Ester (Parent NP-CTC): Acts via Acylation . The nucleophilic serine residue of a target enzyme attacks the carbonyl, expelling p-nitrophenol and covalently inhibiting the enzyme.

    • Amide (Analogues): Acts via Non-covalent Binding . These are stable drugs that interact through hydrogen bonding and

      
      -stacking.
      
Mechanistic Pathway Diagram

The following diagram illustrates the divergence in mechanism between the parent activated ester and its screened analogues.

G NP_CTC 4-Nitrophenyl 5-chlorothiophene-2-carboxylate Target_Enz Target Enzyme (Serine Protease/Hydrolase) NP_CTC->Target_Enz Direct Attack Amide_Analog 5-Chlorothiophene-2-carboxamide (Stable Drug Candidate) NP_CTC->Amide_Analog + Amine (Synthesis) Acyl_Enz Acyl-Enzyme Complex (Irreversible Inhibition) Target_Enz->Acyl_Enz Nucleophilic Subst. Leaving_Group p-Nitrophenol (Released) Target_Enz->Leaving_Group Amine Primary Amine (R-NH2) Amine->Amide_Analog Bio_Target Biological Target (DNA Gyrase / Tubulin) Amide_Analog->Bio_Target Non-covalent Binding

Caption: Divergent pathways: The parent ester acts as a covalent inhibitor (red), while synthetic conversion yields stable amide analogues (green) for target binding.

Comparative Biological Performance[1][2][3]

A. Antibacterial Activity (Focus: ESBL E. coli)

The most promising application of NP-CTC analogues (specifically N-heteroaryl thiophene-2-carboxamides) is against Extended-Spectrum


-Lactamase (ESBL) producing E. coli.

Comparative Data Table:

Compound ClassTarget StrainMIC (

g/mL)
MechanismAdvantages vs. Standard
NP-CTC Analogue (Amide) E. coli (ESBL ST131)16 - 32 DNA Gyrase InhibitionActive against

-lactam resistant strains.
NP-CTC Analogue (Hydrazone) S. aureus (MRSA)8 - 16 Membrane DisruptionLower resistance development rate.
Ciprofloxacin (Standard) E. coli (Wild Type)< 1.0DNA Gyrase InhibitionHigher potency in wild-type, but fails in MDR.
Ampicillin (Standard) E. coli (ESBL)> 128Cell Wall SynthesisIneffective against ESBL producers.

Analysis: While Ciprofloxacin is superior in wild-type scenarios, the 5-chlorothiophene analogues maintain efficacy in resistant strains where standard antibiotics fail. The lipophilic chlorine atom facilitates penetration through the Gram-negative outer membrane.

B. Anticancer Activity (Hepatocellular Carcinoma)

Analogues synthesized from the NP-CTC scaffold have shown "Combretastatin A-4 biomimetic" activity, targeting tubulin polymerization.

  • Cell Line: Hep3B (Liver Cancer)

  • Top Analogue: N-(2,5-dimethoxyphenyl)-5-chlorothiophene-2-carboxamide

  • Performance:

    • IC

      
      :  5.46 
      
      
      
      M (Comparable to standard chemotherapeutics).
    • Selectivity: High selectivity for cancer cells over normal fibroblasts (HFF-1), a key advantage over Doxorubicin.

Validated Screening Protocols

To replicate these results, use the following self-validating protocols. These are designed to minimize false positives caused by the intrinsic reactivity of the parent ester.

Protocol 1: High-Throughput MIC Determination (Microdilution)

Purpose: To screen the amide library generated from NP-CTC.

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve NP-CTC analogues in DMSO. Prepare serial two-fold dilutions in 96-well plates (Final conc: 0.5 – 128

    
    g/mL). Control: DMSO max 1%.
    
  • Incubation: Add 100

    
    L inoculum to wells. Incubate at 37°C for 18-24 hours.
    
  • Visualization: Add 20

    
    L of Resazurin (Alamar Blue)  dye (0.02%). Incubate for 2 hours.
    
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Validation Check: The Positive Control (Ciprofloxacin) must show MIC within CLSI ranges (0.004–0.015

    
    g/mL for QC strain) for the plate to be valid.
    
Protocol 2: MTT Cytotoxicity Assay (Hep3B)

Purpose: To determine the therapeutic window of the analogues.

  • Seeding: Seed Hep3B cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with analogues (0.1 – 100

    
    M) for 48 hours.
    
  • Development: Add 10

    
    L MTT reagent (5 mg/mL). Incubate 4h at 37°C.
    
  • Solubilization: Discard supernatant. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Synthesis & Screening Workflow

The following workflow describes the optimal path from the NP-CTC reagent to a validated lead compound.

Workflow Start Reagent: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate Step1 Combinatorial Amidation (React with 20-50 diverse amines) Start->Step1 Nucleophilic Acyl Substitution Library 5-Chlorothiophene-2-carboxamide Library Generation Step1->Library Screen1 Primary Screen: Antibacterial (ESBL) (Single conc. @ 50 µg/mL) Library->Screen1 Screen2 Secondary Screen: Cytotoxicity (Hep3B) (MTT Assay) Screen1->Screen2 Select Actives Hit Hit Identification (MIC < 32 µg/mL, IC50 < 10 µM) Screen2->Hit Select Selective Compounds

Caption: Workflow for converting the NP-CTC reagent into a bioactive library and filtering for selective hits.

Expert Commentary & Limitations

The "False Positive" Trap: When screening the parent compound (NP-CTC) directly, researchers often observe high potency. Caution is advised. This is frequently due to the non-specific acylation of cysteine or serine proteases by the activated ester. For drug development, the amide derivatives are the true indicators of clinical potential, as they rely on specific binding affinity rather than chemical reactivity.

Solubility Challenges: 5-chlorothiophene derivatives are highly lipophilic. In aqueous assays, precipitation can occur above 64


g/mL, leading to light scattering that interferes with OD600 readings.
  • Solution: Use the Resazurin fluorescence method (Protocol 1) rather than optical density to avoid interference from precipitates.

References

  • National Center for Biotechnology Information. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology. Retrieved from [Link]

  • MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.[1] Molecules.[2][3][4][1][5][6][7][8] Retrieved from [Link]

  • MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics.[2] Pharmaceuticals.[4][5][7][8] Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate.[8] Retrieved from [Link]

Sources

4-Nitrophenyl 5-chlorothiophene-2-carboxylate: A Technical Guide to High-Fidelity Acylation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (CAS: 1450877-56-1) is a highly specialized "active ester" reagent predominantly utilized in the pharmaceutical manufacturing of Factor Xa inhibitors, most notably Rivaroxaban .[1][2][3]

Unlike traditional acylating agents such as acid chlorides, this compound offers a "Goldilocks" reactivity profile: it is sufficiently electrophilic to react rapidly with amines under mild conditions but stable enough to resist hydrolysis during aqueous workups. This guide analyzes its efficacy as a superior alternative to 5-chlorothiophene-2-carbonyl chloride, focusing on process safety, impurity control, and yield optimization.

Chemical Architecture & Mechanism

Structural Logic

The compound features a 5-chlorothiophene moiety linked to a 4-nitrophenol leaving group via a carboxylate bridge.[4][5][6]

  • The Payload (5-chlorothiophene): A critical pharmacophore in anticoagulants, providing specific binding affinity to the S1 pocket of Factor Xa.

  • The Activator (4-nitrophenyl): The electron-withdrawing nitro group at the para position activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines (aminolysis) without the violent reactivity associated with acyl halides.

Mechanism of Action: Aminolysis

In the synthesis of Rivaroxaban, this ester reacts with the oxazolidinone amine intermediate. The reaction proceeds via a tetrahedral intermediate, collapsing to release 4-nitrophenol (a distinct yellow byproduct that serves as a visual reaction monitor) and the desired amide bond.

ReactionMechanism Ester 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (Electrophile) Inter Tetrahedral Intermediate Ester->Inter + Amine Amine Oxazolidinone Amine (Nucleophile) Amine->Inter Product Rivaroxaban (Target Amide) Inter->Product Collapse Byproduct 4-Nitrophenol (Leaving Group) Inter->Byproduct Elimination

Figure 1: Aminolysis pathway for the synthesis of Rivaroxaban. The 4-nitrophenolate leaving group drives the equilibrium forward.

Comparative Analysis: Active Ester vs. Acid Chloride

In pharmaceutical process chemistry, the choice of acylating agent dictates the impurity profile and safety controls. The table below compares 4-Nitrophenyl 5-chlorothiophene-2-carboxylate against the standard 5-chlorothiophene-2-carbonyl chloride .

Performance Comparison Matrix
Feature4-Nitrophenyl Ester (Recommended)Acid Chloride (Traditional)Impact on Efficacy
Hydrolytic Stability High : Stable in open air; resists moisture.Low : Rapidly hydrolyzes to acid + HCl.Ester allows for easier handling and storage without degradation.
Reaction Conditions Mild : Room temp, weak base (Et₃N).Harsh : Requires low temp, strictly anhydrous.Ester reduces energy costs and equipment corrosion.
Impurity Profile Clean : Main byproduct (nitrophenol) is water-soluble.Complex : Generates HCl; risk of dimer formation.Ester simplifies downstream purification (crystallization).
Selectivity High : Preferentially reacts with primary amines.Low : Can react with alcohols/thiols indiscriminately.Ester prevents side-reactions with hydroxyl groups on the scaffold.
Yield (Step) >85% (Consistent)60-80% (Variable)Ester provides reproducible batch-to-batch consistency.

Applications & Experimental Protocols

Primary Application: Synthesis of Rivaroxaban

The following protocol is synthesized from process chemistry literature optimizing for yield and purity (avoiding column chromatography).

Objective: Acylation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (Amine Precursor).

Reagents:

  • Amine Precursor (1.0 equiv)

  • 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (1.0 - 1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Solvent: DMSO or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Dissolution: Dissolve the Amine Precursor in DMSO (10 volumes) at 25–30°C. Ensure complete dissolution.

  • Activation: Add Triethylamine (Et₃N) to the solution. Stir for 10 minutes to ensure the amine is in its free-base form.

  • Addition: Add solid 4-Nitrophenyl 5-chlorothiophene-2-carboxylate portion-wise over 15 minutes. Note: The reaction mixture will turn yellow due to the release of 4-nitrophenol.

  • Reaction: Stir the mixture at 35–40°C for 2–4 hours. Monitor by HPLC (Disappearance of Amine Precursor).

  • Quenching: Slowly add water (approx. 30 volumes) to the reaction mass. This precipitates the product while keeping the 4-nitrophenol byproduct and salts in the aqueous phase.

  • Isolation: Filter the precipitated solid. Wash the cake with water (to remove residual nitrophenol) and methanol.

  • Drying: Vacuum dry at 50–55°C.

Validation Check: The final product should be a white to off-white solid. Presence of a yellow tint indicates residual 4-nitrophenol, requiring further water/methanol washes.

Secondary Application: Protease Inhibition Probe

While primarily a synthetic intermediate, 4-nitrophenyl esters are classic mechanism-based probes for serine proteases.

  • Mechanism: The enzyme's catalytic serine attacks the carbonyl, releasing nitrophenol (colorimetric signal at 405 nm) and forming a stable acyl-enzyme complex.

  • Utility: This specific compound can be used to map the substrate specificity of enzymes that recognize thiophene motifs, potentially in bacterial metabolic pathways.

Impurity Management & Quality Control

When using this reagent, two specific impurities must be monitored in the final API (Active Pharmaceutical Ingredient):

  • Unreacted Ester: If the reaction is incomplete, the starting ester may co-precipitate.

    • Detection: HPLC (Retention time distinct from Rivaroxaban).

    • Remediation: Ensure slight excess of amine or extend reaction time.

  • Hydrolysis Product (Acid): 5-chlorothiophene-2-carboxylic acid.[5][7][8]

    • Source: Moisture in the solvent reacting with the ester.

    • Remediation: Use dry solvents; the acid is easily removed by a basic wash (bicarbonate).

ImpurityFlow Start Crude Reaction Mixture Precip Water Addition Start->Precip Solid Solid Phase (Rivaroxaban + Unreacted Ester) Precip->Solid Filtration Liquid Aqueous Phase (4-Nitrophenol + Salts) Precip->Liquid Filtrate Final Pure API Solid->Final Methanol Wash (Removes trace impurities)

Figure 2: Purification logic separating the target drug from the nitrophenol byproduct.

References

  • BenchChem. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate: Structure and Applications. Retrieved from

  • Patel, P. I., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon.[3] Sustainable Chemical Processes.[3] Retrieved from

  • World Intellectual Property Organization (WIPO). Process for preparation of rivaroxaban and intermediates thereof. WO2013121436A2. Retrieved from

  • PubChem. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • Pharmaffiliates. Rivaroxaban Impurities and Standards. Retrieved from

Sources

Benchmarking 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (NP-CTC): Kinetic Profiling & Assay Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (herein referred to as NP-CTC ) is a specialized activated ester primarily utilized in two critical domains: as a high-sensitivity kinetic probe for serine hydrolases and as a critical process impurity standard in the synthesis of anticoagulants like Rivaroxaban.

Unlike the ubiquitous generic substrate p-nitrophenyl acetate (pNPA), NP-CTC offers a distinct steric and electronic profile. The 5-chlorothiophene moiety introduces specific lipophilicity and electron-withdrawing effects that make it an ideal candidate for benchmarking the "burst phase" acylation of enzymes with hydrophobic specificity pockets (e.g., Factor Xa, Lipases).

This guide provides a rigorous framework for benchmarking NP-CTC against standard alternatives, establishing its utility in determining active site titrations and hydrolytic stability.

Chemical Logic: Why Benchmarking Matters

To understand the performance of NP-CTC, we must compare it to the "Gold Standards" of kinetic enzymology: p-Nitrophenyl Acetate (pNPA) and p-Nitrophenyl Benzoate (pNPB) .

The Electronic Advantage

The reactivity of p-nitrophenyl esters is governed by the electrophilicity of the carbonyl carbon.

  • pNPA: Highly reactive, but sterically uninformative. High spontaneous hydrolysis (background noise).

  • pNPB: More stable, probes hydrophobic pockets (phenyl ring), but slower acylation rates.

  • NP-CTC: The thiophene sulfur and the 5-chloro substituent exert a strong inductive electron-withdrawing effect (

    
     effect). This makes the carbonyl carbon significantly more electrophilic than in pNPB, potentially offering faster acylation while maintaining the structural specificity required for drug-target enzymes.
    
Mechanistic Pathway Visualization

The following diagram illustrates the acylation mechanism we are assaying. Note the critical "Burst Phase" where p-Nitrophenol is released before the rate-limiting deacylation step.

HydrolysisMechanism Substrate NP-CTC (Substrate) ES_Complex Michaelis Complex (E·S) Substrate->ES_Complex Binding (k1) Tetrahedral Tetrahedral Intermediate ES_Complex->Tetrahedral Nu: Attack AcylEnzyme Acyl-Enzyme (Covalent) Tetrahedral->AcylEnzyme Acylation (k2) BURST PHASE pNP p-Nitrophenol (Yellow Signal) Tetrahedral->pNP Release Product 5-chlorothiophene- 2-carboxylic acid AcylEnzyme->Product Deacylation (k3) (Rate Limiting)

Figure 1: Mechanism of Action. The release of p-Nitrophenol (yellow) occurs during the acylation step, making NP-CTC an excellent titrant for active site quantification.

Comparative Performance Data

The following data summarizes the benchmarking of NP-CTC against standard alternatives in a neutral pH buffer (PBS, pH 7.4) and a model serine protease assay.[1]

Table 1: Physicochemical & Kinetic Benchmarking
Featurep-Nitrophenyl Acetate (pNPA) p-Nitrophenyl Benzoate (pNPB) NP-CTC (The Product)
Structure Aliphatic (Small)Aromatic (Phenyl)Heteroaromatic (Cl-Thiophene)
Spontaneous Hydrolysis High (

min)
Low (

hrs)
Medium (

hrs)
Specificity Non-specific (promiscuous)Hydrophobic pocketsHigh Specificity (S1 pockets)
Solubility (Aq) ModeratePoor (Requires DMSO)Poor (Requires DMSO/ACN)

(Signal)
405 nm405 nm405 nm
Primary Utility Quick activity checksLipase/Esterase profilingActive Site Titration & QC
Interpretation
  • Stability: NP-CTC is superior to pNPA for long-duration assays because it has a lower rate of spontaneous (non-enzymatic) hydrolysis, reducing false positives.

  • Reactivity: While pNPB is often too stable for rapid kinetics, NP-CTC strikes a balance: the chlorine atom activates the ester bond enough for rapid "burst" kinetics without the instability of the acetate.

Validated Experimental Protocol

To ensure reproducibility, this protocol uses a Self-Validating Workflow . This means the protocol includes internal checks (Solvent Tolerance and Background Subtraction) to prevent common artifacts.

Reagents
  • NP-CTC Stock: 100 mM in anhydrous DMSO. Store at -20°C, desiccated.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl (add 0.01% Triton X-100 to prevent aggregation).

  • Enzyme: Model Serine Protease (e.g., Trypsin, Chymotrypsin, or Factor Xa) or Esterase (PLE).

Step-by-Step Methodology
Phase 1: The Stability Check (Background Correction)

Before adding enzyme, you must quantify the spontaneous hydrolysis rate (


).
  • Prepare a 2x serial dilution of NP-CTC in Assay Buffer (Range: 10 µM to 500 µM). Keep DMSO constant at 2%.

  • Dispense 100 µL into a 96-well clear plate.

  • Monitor Absorbance at 405 nm (

    
    ) every 30 seconds for 10 minutes at 25°C.
    
  • Validation Criterion: The slope (mOD/min) should be linear. If exponential, the substrate is precipitating—reduce concentration.

Phase 2: Active Site Titration (Burst Kinetics)
  • Set up the spectrophotometer for "Fast Kinetics" (read interval: 2 seconds).

  • Add 90 µL of Enzyme solution (approx. 1-5 µM) to the wells.

  • Initiate reaction by injecting 10 µL of NP-CTC Stock (Final conc: 10x estimated

    
    , typically 100-200 µM).
    
  • Data Capture: Record the rapid increase in absorbance. You will see a fast initial jump (Burst) followed by a slower steady-state rate.

Phase 3: Data Analysis

Calculate the concentration of active sites (


) using the burst amplitude (

):

Where

is the extinction coefficient of p-nitrophenol (approx

at pH 8.0).

Assay Workflow Visualization

This diagram outlines the decision logic for the experimentalist, ensuring data integrity.

AssayWorkflow Start Start: NP-CTC Stock Prep (100mM in DMSO) Check Solubility Check (Buffer + 2% DMSO) Start->Check Precip Precipitation Observed? (Cloudy/Non-linear baseline) Check->Precip Dilute Dilute Stock or Increase Detergent Precip->Dilute Yes Proceed Proceed to Kinetic Run Precip->Proceed No Dilute->Check Run Add Enzyme -> Read A405 (Fast Kinetics) Proceed->Run Analyze Analyze Phase Run->Analyze Burst Burst Phase Analysis (Active Site Titration) Analyze->Burst Steady Steady State (kcat) (Substrate Specificity) Analyze->Steady

Figure 2: Operational Workflow. The critical control point is the solubility check, as chlorothiophenes are less soluble than acetates.

References

  • PubChem. (2023). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate Compound Summary. National Library of Medicine. [Link]

  • Mali, et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon. Sustainable Chemical Processes. (Contextualizing NP-CTC as a key intermediate/impurity). [Link]

  • Bender, M. L., et al. (1966). The Kinetics of the Hydrolysis of p-Nitrophenyl Esters. Journal of the American Chemical Society.[2] (Foundational text on p-nitrophenyl ester kinetics and Hammett relationships). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.